Product packaging for Hpk1-IN-41(Cat. No.:)

Hpk1-IN-41

Cat. No.: B12375032
M. Wt: 471.6 g/mol
InChI Key: XZWXPIVFXBEBHR-LUFKIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hpk1-IN-41 is a useful research compound. Its molecular formula is C28H33N5O2 and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33N5O2 B12375032 Hpk1-IN-41

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H33N5O2

Molecular Weight

471.6 g/mol

IUPAC Name

[6-(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-8-[(2S)-pyrrolidin-2-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone

InChI

InChI=1S/C28H33N5O2/c1-17-12-30-27-23(17)11-20(13-31-27)19-9-18-6-8-32(16-25(18)24(10-19)26-3-2-7-29-26)28(34)33-14-21-4-5-22(15-33)35-21/h9-13,21-22,26,29H,2-8,14-16H2,1H3,(H,30,31)/t21?,22?,26-/m0/s1

InChI Key

XZWXPIVFXBEBHR-LUFKIMSYSA-N

Isomeric SMILES

CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)[C@@H]7CCCN7

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C3=CC4=C(CN(CC4)C(=O)N5CC6CCC(C5)O6)C(=C3)C7CCCN7

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-41: A Deep Dive into its Mechanism of Action in T-Cell Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase (MAPK) family, has been identified as a critical negative regulator of T-cell activation. Its role as an intracellular checkpoint makes it a compelling target for cancer immunotherapy. Pharmacological inhibition of HPK1 is a promising strategy to enhance the body's natural anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of HPK1 inhibitors, with a focus on their effects on T-cell signaling and function. While specific data for Hpk1-IN-41 is limited in the public domain, this document will draw upon the broader knowledge of well-characterized HPK1 inhibitors to elucidate the expected biological outcomes and experimental methodologies.

The Core Mechanism: Releasing the Brakes on T-Cell Activation

The primary function of HPK1 is to attenuate the signaling cascade initiated by the T-cell receptor (TCR).[1] The kinase activity of HPK1 is central to this negative regulatory role.

Upon antigen recognition by the TCR, a signaling complex is formed, which includes the recruitment and activation of HPK1.[2] The key substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[3] HPK1 phosphorylates SLP-76 at the Serine 376 residue.[4][5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 effectively dismantles the TCR signaling complex, thereby dampening T-cell activation, reducing cytokine production, and limiting proliferation.

This compound, as an inhibitor of HPK1, is designed to block this kinase activity. By preventing the phosphorylation of SLP-76, the inhibitor preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Stimulation T-Cell Stimulation cluster_Analysis Downstream Analysis Isolate_TCells Isolate T-Cells (PBMCs) Inhibitor_Treatment Pre-treat with This compound Isolate_TCells->Inhibitor_Treatment Stimulate Stimulate with anti-CD3/CD28 Inhibitor_Treatment->Stimulate pSLP76_Assay pSLP-76 Assay (Flow Cytometry) Stimulate->pSLP76_Assay Cytokine_Assay Cytokine Assay (ELISA/CBA) Stimulate->Cytokine_Assay Activation_Marker_Assay Activation Marker Assay (Flow Cytometry) Stimulate->Activation_Marker_Assay Proliferation_Assay Proliferation Assay (CFSE) Stimulate->Proliferation_Assay

References

Hpk1-IN-41: A Technical Guide to its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hpk1-IN-41, also identified as compound Z389, is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). As a critical negative regulator of T-cell receptor (TCR) signaling, HPK1 has emerged as a key target in immuno-oncology. Inhibition of HPK1 by compounds such as this compound is being explored as a therapeutic strategy to enhance anti-tumor immunity. This document provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, based on publicly available data.

Introduction to HPK1

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in the signaling pathways of various immune cells, including T-cells, B-cells, and dendritic cells. In the context of T-cell activation, HPK1 is recruited to the TCR signaling complex upon antigen presentation. Its kinase activity leads to the phosphorylation of downstream targets, which ultimately dampens T-cell activation and proliferation. By inhibiting this negative regulatory function, HPK1 inhibitors can restore and enhance the immune response against cancer cells.

This compound: A Potent HPK1 Inhibitor

This compound is a novel small molecule inhibitor of HPK1. It demonstrates significant potency in biochemical assays, positioning it as a valuable tool for studying the therapeutic potential of HPK1 inhibition.

Chemical Properties
PropertyValue
Compound Name This compound
Alias Compound Z389
CAS Number 2828455-23-6
Molecular Formula C28H33N5O2
Molecular Weight 471.59 g/mol
In Vitro Potency

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the HPK1 enzyme.

Assay TypeParameterValue
Biochemical AssayIC500.21 nM[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of HPK1's downstream substrates. This disruption of the kinase's catalytic activity removes the negative feedback on T-cell receptor signaling, leading to enhanced T-cell activation, cytokine production, and proliferation.

Signaling Pathway

The following diagram illustrates the role of HPK1 in the T-cell receptor signaling cascade and the mechanism of inhibition by this compound.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Signaling Complex TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (Inactive) LAT_SLP76->HPK1_inactive Recruitment & Activation Downstream Downstream T-Cell Activation (e.g., IL-2 production) LAT_SLP76->Downstream HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->LAT_SLP76 Phosphorylation & Inactivation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Negative_Regulation Negative Regulation Inhibition Inhibition

Caption: HPK1 Signaling and Inhibition by this compound.

Experimental Protocols

The following section details the methodology for the key biochemical assay used to determine the potency of this compound. This information is based on the general procedures outlined in the relevant patent literature for similar compounds.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • ATP

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • A solution of the HPK1 enzyme is prepared in the assay buffer.

  • This compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of desired concentrations.

  • The enzyme solution is added to the wells of a 384-well plate.

  • The various concentrations of this compound are added to the wells containing the enzyme. A DMSO control (vehicle) is also included.

  • The plate is incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP to each well.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a kinase detection reagent according to the manufacturer's protocol.

  • The luminescence signal is read on a plate reader.

  • The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

The workflow for the HPK1 biochemical assay is depicted below.

HPK1_Assay_Workflow start Start prep_enzyme Prepare HPK1 Enzyme Solution start->prep_enzyme prep_compound Prepare Serial Dilutions of this compound start->prep_compound plate_dispense Dispense Enzyme and Compound to 384-well Plate prep_enzyme->plate_dispense prep_compound->plate_dispense pre_incubation Pre-incubate for Compound Binding plate_dispense->pre_incubation initiate_reaction Initiate Reaction with ATP and Substrate pre_incubation->initiate_reaction reaction_incubation Incubate for Kinase Reaction initiate_reaction->reaction_incubation stop_reaction Stop Reaction and Add Detection Reagent reaction_incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for HPK1 Biochemical IC50 Assay.

Therapeutic Potential and Future Directions

The potent inhibition of HPK1 by this compound suggests its potential as a therapeutic agent in immuno-oncology. By enhancing T-cell-mediated anti-tumor immunity, this compound could be effective as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. Further preclinical studies are necessary to evaluate its cellular activity, selectivity profile against other kinases, pharmacokinetic properties, and in vivo efficacy in tumor models.

Conclusion

This compound is a highly potent inhibitor of HPK1, a key negative regulator of T-cell activation. Its mechanism of action involves the direct inhibition of HPK1 kinase activity, leading to the potentiation of the anti-tumor immune response. The data presented in this guide underscore the potential of this compound as a valuable pharmacological tool for research and as a candidate for further development in the field of cancer immunotherapy.

References

An In-depth Technical Guide on a Selective HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

To the user: Following a comprehensive search, no publicly available scientific literature or datasets specifically detailing a compound named "Hpk1-IN-41" could be located. However, a "Compound 41" was identified in patent literature, though without associated biological data such as IC50 values or selectivity profiles, which are crucial for the in-depth technical guide you requested.

Therefore, this guide has been structured as a comprehensive template, outlining the core technical information and experimental methodologies relevant to a selective HPK1 inhibitor. To provide concrete data, we will use Hpk1-IN-4 (also known as Compound 22) as a representative example, a potent inhibitor with publicly available data. This will allow us to deliver a guide that meets your detailed requirements for data presentation, experimental protocols, and visualization.

Introduction to HPK1 and Its Role in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2] Within the tumor microenvironment, HPK1 activation dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.[2] Inhibition of HPK1 is a promising strategy to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the body's natural anti-tumor immunity.[3]

Hpk1-IN-4: A Potent and Selective HPK1 Inhibitor

Hpk1-IN-4 is a potent and selective small molecule inhibitor of HPK1. Its ability to block HPK1 activity leads to enhanced T-cell activation and effector functions, making it a valuable tool for research in immuno-oncology.

Quantitative Data Summary

The following tables summarize the key quantitative data for Hpk1-IN-4, providing a clear comparison of its biochemical potency and cellular activity.

Compound Biochemical IC50 (nM) Assay Type Reference
Hpk1-IN-4 (Compound 22)0.061Biochemical Assay[4]
Compound Cellular Assay Cell Line EC50/IC50 (nM) Reference
Hpk1-IN-4 (Compound 22)pSLP-76 InhibitionJurkat78
Hpk1-IN-4 (Compound 22)IL-2 ProductionHuman PBMCsPotent (EC50 not specified)

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 SLP76_complex SLP-76/LAT/Gads Complex ZAP70->SLP76_complex HPK1_inactive HPK1 (Inactive) SLP76_complex->HPK1_inactive Recruitment T_cell_activation T-Cell Activation (IL-2, IFN-γ production) SLP76_complex->T_cell_activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 Phosphorylation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibition Ub_degradation Ubiquitination & Degradation pSLP76->Ub_degradation T_cell_inhibition T-Cell Inhibition Ub_degradation->T_cell_inhibition

Caption: HPK1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Selectivity Check pSLP76_Assay pSLP-76 Cellular Assay (EC50 Determination) Kinome_Scan->pSLP76_Assay Cellular Potency T_Cell_Activation Functional T-Cell Assays (Cytokine Production, Proliferation) pSLP76_Assay->T_Cell_Activation Functional Effects

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the key experiments cited in this guide.

HPK1 Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of Hpk1-IN-4 against recombinant human HPK1.

Materials:

  • Recombinant Human HPK1 Enzyme

  • Myelin Basic Protein (MBP) or suitable peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Hpk1-IN-4

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of Hpk1-IN-4 in 100% DMSO. Subsequently, dilute the compounds in Kinase Assay Buffer to achieve the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the diluted Hpk1-IN-4 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of recombinant HPK1 enzyme in kinase buffer.

  • Reaction Initiation: Add a mixture of the HPK1 substrate (e.g., MBP) and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Assay

Objective: To assess the potency of Hpk1-IN-4 in a cellular context by measuring the inhibition of SLP-76 phosphorylation at Serine 376.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium

  • Hpk1-IN-4

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer

  • Phospho-SLP-76 (Ser376) specific antibody

  • Total SLP-76 antibody or housekeeping protein antibody (for normalization)

  • Secondary antibodies

  • Detection reagents (e.g., for Western blot or ELISA)

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs in appropriate media. Plate the cells and pre-treat with a serial dilution of Hpk1-IN-4 or DMSO for 1-2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification of pSLP-76: Measure the levels of phosphorylated SLP-76 (Ser376) using Western blotting or a phospho-specific ELISA kit.

  • Normalization: Normalize the pSLP-76 signal to total SLP-76 or a housekeeping protein.

  • Data Analysis: Calculate the percent inhibition relative to the stimulated DMSO control and determine the EC50 value by plotting the normalized signal against the inhibitor concentration.

IL-2 Cytokine Release Assay

Objective: To quantify the enhancement of T-cell effector function by measuring Interleukin-2 (IL-2) production.

Materials:

  • Human PBMCs

  • Cell culture medium

  • Hpk1-IN-4

  • Anti-CD3/CD28 antibodies

  • IL-2 ELISA Kit

Procedure:

  • Cell Isolation and Plating: Isolate PBMCs from healthy donors and plate them in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with a serial dilution of Hpk1-IN-4 or DMSO for 2 hours.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-2 Measurement: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for IL-2 production enhancement.

Conclusion

Hpk1-IN-4 demonstrates potent biochemical and cellular inhibition of HPK1, leading to enhanced T-cell activation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers, scientists, and drug development professionals working on novel immuno-therapeutics targeting HPK1. The provided methodologies can be adapted for the evaluation of other HPK1 inhibitors, facilitating further advancements in this promising area of cancer therapy.

References

Downstream Targets of HPK1 Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][2] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology, as its inhibition can enhance anti-tumor immune responses. Small molecule inhibitors, such as Hpk1-IN-41 and other related compounds, are designed to block the kinase activity of HPK1, preventing the phosphorylation of its downstream substrates and consequently "releasing the brakes" on T-cell activation.[1] This guide provides a comprehensive overview of the downstream molecular targets of HPK1 signaling affected by such inhibitors, detailing the signaling pathways, quantitative data from relevant studies, and the experimental protocols used to investigate these interactions.

Core Signaling Pathway and Mechanism of Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the TCR signalosome, a multi-protein complex, where it becomes activated.[1] The primary and most well-characterized downstream target of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 directly phosphorylates SLP-76 at Serine 376 (S376). This phosphorylation event creates a binding site for 14-3-3 proteins. The subsequent binding of 14-3-3 proteins leads to the ubiquitination and proteasomal degradation of SLP-76. As a crucial adaptor protein, the degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).

Hpk1 inhibitors, like this compound, function by binding to the ATP-binding pocket of HPK1, preventing the transfer of phosphate to its substrates. This inhibition of HPK1 kinase activity blocks the phosphorylation of SLP-76 at S376, thereby stabilizing the TCR signalosome and promoting downstream signaling, leading to enhanced T-cell activation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) SLP76->pSLP76 PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK Ub Ubiquitination pSLP76->Ub 14-3-3 binding Proteasome Proteasomal Degradation Ub->Proteasome T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibits

Quantitative Data on Hpk1 Inhibition

The inhibition of HPK1 by various small molecules leads to a quantifiable reduction in the phosphorylation of its direct downstream target, SLP-76, and a subsequent increase in T-cell activation markers and cytokine production. While specific data for this compound is not extensively available in public literature, the following tables summarize the quantitative effects of other potent and selective HPK1 inhibitors.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50/EC50 ValueReference
Compound [I] (EMD Serono)Biochemical-IC50: 0.2 nM
Cell-based (pSLP76)JurkatIC50: 3 nM
Cell-based (IL-2 secretion)Primary T-cellsEC50: 1.5 nM
Hpk1-IN-33Biochemical-Ki: 1.7 nM
Cell-based (IL-2 production)Jurkat (Wild Type)IC50: 286 nM
XHSBiochemical-IC50: 2.6 nM
Cell-based (pSLP76)Human PBMCIC50: 0.6 µM
Hpk1-IN-4Biochemical-IC50: 0.061 nM

Table 2: Functional Effects of HPK1 Inhibition on T-Cells

ParameterAssayCell TypeInhibitor TreatmentObserved EffectReference
SLP-76 Phosphorylation (S376) Western Blot / Flow CytometryJurkat / Primary T-cellsVarious HPK1 InhibitorsDose-dependent decrease in phosphorylation
IL-2 Production ELISA / CBAHuman PBMCs / Primary T-cellsHPK1 Inhibitor ("Compound [I]")Sustained elevation with an EC50 of 1.5 nM
IFN-γ Production ELISA / CBAHuman PBMCsHPK1 Inhibitor ("Compound 1") + PembrolizumabSynergistic enhancement of IFN-γ production
T-Cell Proliferation CFSE Dilution AssayPrimary T-cellsHPK1 InhibitorDose-dependent increase in proliferation
CD25 Expression Flow CytometryCD8+ T-cellsHPK1 InhibitorSignificant increase in the percentage of positive cells
CD69 Expression Flow CytometryCD8+ T-cellsHPK1 InhibitorSignificant increase in the percentage of positive cells

Key Experimental Protocols

Accurate assessment of the downstream effects of HPK1 inhibition requires robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in this guide.

In Vitro HPK1 Kinase Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

  • Principle: A luminescence-based assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test inhibitor (e.g., this compound) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Add 1 µl of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a solution of recombinant HPK1 enzyme in kinase buffer and add 2 µl to each well.

    • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Add_Inhibitor Add serially diluted Hpk1 inhibitor to plate Start->Add_Inhibitor Add_Enzyme Add HPK1 enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Initiate reaction with substrate and ATP Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate for 60 min at room temperature Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Convert ADP to ATP and generate signal Stop_Reaction->Generate_Signal Measure_Luminescence Measure luminescence Generate_Signal->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Western Blot Analysis of SLP-76 Phosphorylation

This protocol allows for the semi-quantitative analysis of SLP-76 phosphorylation at Serine 376 in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SLP-76 (S376) and total SLP-76.

  • Materials:

    • Jurkat T-cells or primary human T-cells

    • Cell culture medium

    • Hpk1 inhibitor

    • T-cell activators (e.g., anti-CD3/CD28 antibodies)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture and pre-treat cells with varying concentrations of the Hpk1 inhibitor for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce TCR signaling.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSLP-76 (S376) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total SLP-76 and a loading control.

    • Quantify the band intensities using densitometry software and normalize the pSLP-76 signal to total SLP-76 and the loading control.

Western_Blot_Workflow Start Start Cell_Treatment Cell culture, inhibitor treatment, and stimulation Start->Cell_Treatment Cell_Lysis Cell lysis and protein quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary antibody incubation (anti-pSLP-76) Blocking->Primary_Ab Secondary_Ab Secondary antibody incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Reprobing Stripping and re-probing (total SLP-76, loading control) Detection->Reprobing Analysis Densitometry and data analysis Reprobing->Analysis End End Analysis->End

Cytokine Production Assay (ELISA or Cytometric Bead Array)

This assay quantifies the secretion of key cytokines, such as IL-2 and IFN-γ, from T-cells following activation and treatment with an HPK1 inhibitor.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) can be used to measure the concentration of specific cytokines in cell culture supernatants.

  • Materials:

    • Primary human T-cells or PBMCs

    • Cell culture medium

    • Hpk1 inhibitor

    • T-cell activators (e.g., anti-CD3/CD28 antibodies)

    • 96-well culture plates

    • ELISA kit or CBA kit for the cytokines of interest (e.g., IL-2, IFN-γ)

    • Plate reader (for ELISA) or flow cytometer (for CBA)

  • Procedure:

    • Isolate and culture primary T-cells or PBMCs.

    • Pre-treat the cells with a serial dilution of the Hpk1 inhibitor for 1-2 hours.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for 24-72 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of the target cytokines in the supernatants using either an ELISA or a CBA kit according to the manufacturer's instructions.

    • For ELISA, a standard curve is generated to determine the cytokine concentrations. For CBA, the data is acquired on a flow cytometer and analyzed using appropriate software.

    • Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value for cytokine production enhancement.

Conclusion

The inhibition of HPK1 by small molecules like this compound and other potent inhibitors effectively blocks the phosphorylation of its primary downstream target, SLP-76. This action stabilizes the TCR signalosome, leading to enhanced downstream signaling through PLCγ1 and ERK. The functional consequences of this are increased T-cell activation, robust pro-inflammatory cytokine production, and a reversal of immunosuppressive signals. These findings underscore the therapeutic potential of HPK1 inhibition in immuno-oncology and provide a clear molecular basis for their mechanism of action. The detailed protocols provided herein offer a framework for the continued investigation and development of novel HPK1 inhibitors.

References

Hpk1-IN-41 and the Advancement of Immuno-Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2][3] By dampening T-cell receptor (TCR) signaling, HPK1 effectively acts as an intracellular immune checkpoint, limiting the efficacy of T-cell-mediated tumor cell destruction.[4][5] Small molecule inhibitors of HPK1, such as Hpk1-IN-41, represent a promising therapeutic strategy to reinvigorate the anti-cancer immune response. This technical guide provides an in-depth overview of the role of HPK1 in immuno-oncology, the mechanism of action of its inhibitors, a compilation of preclinical data for potent and selective HPK1 inhibitors, and detailed experimental protocols for their evaluation. While specific preclinical data for this compound is limited in the public domain, this document will utilize data from other well-characterized HPK1 inhibitors to illustrate the principles and potential of targeting this pathway.

HPK1: A Key Intracellular Immune Checkpoint

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a central negative regulator of signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). In the context of cancer, tumor cells can exploit this regulatory mechanism to evade immune surveillance.

Upon TCR engagement with an antigen, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 effectively terminates the TCR signal, thereby attenuating T-cell activation, proliferation, and the production of crucial anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Genetic studies using HPK1 knockout or kinase-dead knock-in mice have provided a strong rationale for targeting this kinase. These studies have consistently demonstrated that the absence of HPK1 activity leads to:

  • Enhanced T-cell activation and proliferation.

  • Increased production of pro-inflammatory cytokines.

  • Significant tumor growth inhibition in various syngeneic mouse models.

  • Synergistic anti-tumor effects when combined with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors, including this compound, are small molecules designed to competitively bind to the ATP-binding pocket of the HPK1 kinase domain, thereby blocking its catalytic activity. By preventing the autophosphorylation and subsequent activation of HPK1, these inhibitors prevent the phosphorylation of downstream substrates like SLP-76. This action stabilizes the TCR signaling complex, leading to a more sustained and robust downstream signal. The consequences of this sustained signaling are enhanced T-cell activation, proliferation, and cytokine production, ultimately leading to a more effective anti-tumor immune response.

The signaling pathway below illustrates the central role of HPK1 in T-cell activation and the mechanism of its inhibition.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Engagement cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Signaling Downstream T-Cell Response TCR TCR Engagement (Antigen Recognition) Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 LAT_SLP76_Complex LAT/SLP-76 Signalosome ZAP70->LAT_SLP76_Complex HPK1_active HPK1 Activation LAT_SLP76_Complex->HPK1_active Negative Feedback PLCg1 PLCγ1 Activation LAT_SLP76_Complex->PLCg1 Positive Signal pSLP76 SLP-76 Phosphorylation (Ser376) HPK1_active->pSLP76 SLP76_degradation SLP-76 Degradation pSLP76->SLP76_degradation SLP76_degradation->LAT_SLP76_Complex Inhibition Ca_Flux Calcium Flux PLCg1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine_Production T_Cell_Activation T-Cell Activation & Proliferation Cytokine_Production->T_Cell_Activation Hpk1_IN_41 This compound (HPK1 Inhibitor) Hpk1_IN_41->HPK1_active Inhibition

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Quantitative Preclinical Data for HPK1 Inhibitors

The following tables summarize the in vitro and in vivo activities of several well-characterized HPK1 inhibitors. This data provides a benchmark for the expected potency and efficacy of compounds targeting this kinase.

Table 1: In Vitro Activity of HPK1 Inhibitors

Compound/IdentifierBiochemical IC50 (nM)Cellular pSLP-76 Inhibition IC50 (nM)IL-2 Production EC50 (nM)Reference(s)
Compound from Insilico Medicine10.4Not ReportedNot Reported
Hpk1-IN-25129Not ReportedNot Reported
Compound K2.6Not ReportedNot Reported
CFI-4024114.0 ± 1.3Not ReportedNot Reported
M074-28652930 ± 90Not ReportedNot Reported
ISR-0524200 ± 5070Not ReportedNot Reported
ISR-0343900 ± 134Not ReportedNot Reported
Unnamed Toure, M. et al. CompoundNot Reported31.5

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound/IdentifierTumor ModelDosing RegimenMonotherapy Tumor Growth Inhibition (TGI)Combination Benefit with anti-PD-1/PD-L1Reference(s)
Compound from Insilico MedicineCT2630 mg/kg, p.o., BID42%95% TGI
NDI-101150CT2675 mg/kg, p.o., daily50%Enhanced survival
NDI-101150EMT-675 mg/kg, p.o., daily85%Not Reported
Unnamed HPK1 InhibitorMC38Not SpecifiedSignificantEnhanced efficacy
Unnamed HPK1 InhibitorCT26Not SpecifiedSignificantEnhanced efficacy
Unnamed HPK1 InhibitorMBT-2Not SpecifiedSignificantEnhanced efficacy

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for the evaluation of HPK1 inhibitors. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro HPK1 Kinase Assay (Biochemical IC50 Determination)

Objective: To determine the direct inhibitory activity of a test compound against the recombinant HPK1 enzyme.

Principle: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)

  • ATP at a concentration near the Km for HPK1

  • Suitable substrate (e.g., fluorescently labeled peptide or Myelin Basic Protein)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the kinase buffer, recombinant HPK1 enzyme, and the chosen substrate.

  • Reaction Initiation: Add the ATP solution to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay

Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Principle: T-cells (either a cell line like Jurkat or primary T-cells) are stimulated to activate the TCR pathway in the presence of the inhibitor. The level of phosphorylated SLP-76 at Serine 376 is then quantified by flow cytometry or Western blot.

Materials:

  • Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test compound (e.g., this compound)

  • Fixation and permeabilization buffers for flow cytometry

  • Fluorescently labeled antibodies: anti-pSLP-76 (Ser376), anti-CD3, anti-CD4, anti-CD8

  • Flow cytometer

Methodology:

  • Cell Culture: Culture Jurkat cells or isolate PBMCs from healthy donor blood.

  • Compound Incubation: Pre-incubate the cells with escalating concentrations of the HPK1 inhibitor or DMSO vehicle control for a specified time (e.g., 1 hour).

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C to induce TCR signaling and HPK1 activation.

  • Fixation and Permeabilization: Immediately fix and permeabilize the cells according to a standard intracellular staining protocol.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8) and intracellular pSLP-76.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD4+ and CD8+ T-cell populations and measure the median fluorescence intensity (MFI) of pSLP-76.

  • Data Analysis: A reduction in the pSLP-76 MFI in the inhibitor-treated groups compared to the vehicle control indicates target engagement. Calculate the IC50 value from the dose-response curve.

In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Principle: Immunocompetent mice are implanted with a syngeneic tumor cell line. Once tumors are established, the mice are treated with the HPK1 inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 or CT26 colon adenocarcinoma)

  • HPK1 inhibitor formulated for oral administration

  • Anti-PD-1 antibody

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously implant a suspension of the tumor cell line into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).

  • Treatment Administration:

    • HPK1 Inhibitor Group: Administer the HPK1 inhibitor at the desired dose and schedule (e.g., by oral gavage daily or twice daily).

    • Anti-PD-1 Group: Administer the anti-PD-1 antibody at the desired dose and schedule (e.g., by intraperitoneal injection twice a week).

    • Combination Group: Administer both treatments according to their respective schedules.

  • Efficacy Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Survival analysis can also be performed. At the end of the study, tumors and draining lymph nodes can be excised for pharmacodynamic analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50) Cellular_Assay Cellular pSLP-76 Assay (IC50) Biochemical_Assay->Cellular_Assay Potency T_Cell_Function T-Cell Functional Assays (Cytokine Production, Proliferation) Cellular_Assay->T_Cell_Function Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics T_Cell_Function->PK_PD Functional Validation Efficacy_Study Syngeneic Mouse Model Efficacy Study PK_PD->Efficacy_Study Dose Selection TGI Tumor Growth Inhibition (TGI) & Survival Analysis Efficacy_Study->TGI Efficacy Readout

Caption: General experimental workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated strategy in immuno-oncology. By targeting a key intracellular negative regulator of T-cell activation, small molecule inhibitors like this compound have the potential to restore and enhance the body's natural anti-tumor immune response. The preclinical data for a range of HPK1 inhibitors demonstrate their ability to enhance T-cell function and mediate significant anti-tumor efficacy, both as monotherapies and in combination with existing immunotherapies. The detailed experimental protocols provided in this guide offer a framework for the robust preclinical evaluation of this promising new class of immuno-oncology agents. Further research and clinical development of potent and selective HPK1 inhibitors are warranted to fully realize their therapeutic potential in the treatment of cancer.

References

Unveiling Hpk1-IN-41: A Technical Guide to a Potent HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell receptor signaling. Its role in dampening immune responses makes it a compelling target for immuno-oncology. Inhibition of HPK1 is a promising strategy to enhance the body's anti-tumor immunity. This technical guide provides an in-depth overview of a potent HPK1 inhibitor, Hpk1-IN-41, also identified as compound Z389.

This compound is a highly potent inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 0.21 nM . Its chemical formula is C28H33N5O2, and it is registered under the CAS number 2828455-23-6. This document details the discovery, synthesis, and biological evaluation of this compound, providing a comprehensive resource for researchers in the field.

Discovery and Synthesis

The discovery of this compound is detailed in the patent application WO2022184152A1. The development of this and similar compounds often involves a structured workflow beginning with the identification of a suitable chemical scaffold, followed by iterative cycles of synthesis and structure-activity relationship (SAR) studies to optimize potency and selectivity.

While the patent describes the synthesis of a series of related compounds, a generalized synthetic scheme for aminopyrazole-based HPK1 inhibitors is presented below. The synthesis of this compound likely follows a similar multi-step pathway.

General Synthetic Workflow for Aminopyrazole-Based HPK1 Inhibitors

The synthesis of the aminopyrazole core is a key step, which can be achieved through several established routes, including the reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. Subsequent functionalization of the core allows for the exploration of various substituents to enhance binding affinity and selectivity for the HPK1 kinase.

Caption: Generalized synthetic workflow for aminopyrazole-based HPK1 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

Parameter Value Target Assay Reference
IC50 0.21 nMHPK1Biochemical Kinase Assay[1][2]
CAS Number 2828455-23-6--[2]
Molecular Formula C28H33N5O2--[2]

HPK1 Signaling Pathway and Mechanism of Action

HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the T-cell response. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of its substrates, thereby sustaining TCR signaling and enhancing T-cell activation, proliferation, and cytokine production.

// Nodes TCR [label="TCR Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPK1_inactive [label="HPK1 (Inactive)", fillcolor="#F1F3F4"]; HPK1_active [label="HPK1 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hpk1_IN_41 [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SLP76 [label="SLP-76", fillcolor="#F1F3F4"]; pSLP76 [label="p-SLP-76", fillcolor="#F1F3F4"]; Degradation [label="Ubiquitination &\nDegradation", fillcolor="#F1F3F4"]; T_Cell_Activation [label="T-Cell Activation\n(Proliferation, Cytokine Release)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling", fillcolor="#F1F3F4"];

// Edges TCR -> HPK1_inactive [label="Recruitment &\nActivation"]; HPK1_inactive -> HPK1_active; HPK1_active -> SLP76 [label="Phosphorylation"]; SLP76 -> pSLP76; pSLP76 -> Degradation; SLP76 -> Downstream_Signaling; Downstream_Signaling -> T_Cell_Activation; Degradation -> T_Cell_Activation [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; Hpk1_IN_41 -> HPK1_active [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } }

Caption: Simplified HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of HPK1 inhibitors like this compound.

Biochemical HPK1 Kinase Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency of the inhibitor against the purified HPK1 enzyme.

Methodology:

  • Reaction Setup: A reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • Signal Detection: The amount of ADP produced, which is inversely proportional to HPK1 activity, is quantified using a detection reagent such as ADP-Glo™.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cellular Assay for SLP-76 Phosphorylation

Objective: To measure the inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant T-cell line (e.g., Jurkat) is cultured and treated with various concentrations of this compound.

  • T-Cell Stimulation: Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Cell Lysis: After stimulation, cells are lysed to extract proteins.

  • Western Blotting or ELISA: The levels of phosphorylated SLP-76 (pSLP-76) and total SLP-76 are determined by Western blotting or a specific ELISA.

  • Data Analysis: The ratio of pSLP-76 to total SLP-76 is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

T-Cell Activation and Cytokine Release Assay

Objective: To assess the effect of the inhibitor on T-cell activation and effector function.

Methodology:

  • Isolation and Culture of T-Cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Treatment and Stimulation: T-cells are pre-incubated with this compound and then stimulated with anti-CD3/CD28 antibodies.

  • Cytokine Measurement: After a 48-72 hour incubation, the cell culture supernatant is collected, and the concentration of cytokines, such as IL-2 and IFN-γ, is measured using ELISA or a multiplex bead-based assay.

  • Proliferation Assay: T-cell proliferation can be measured by assays such as CFSE dilution or BrdU incorporation.

  • Data Analysis: Cytokine levels and proliferation rates are plotted against inhibitor concentrations to determine the EC50 values.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the preclinical evaluation of an HPK1 inhibitor.

Conclusion

This compound is a highly potent small molecule inhibitor of HPK1, a key negative regulator of the immune system. Its ability to enhance T-cell function makes it a valuable tool for research in immuno-oncology. The information provided in this technical guide, including its discovery, synthesis, mechanism of action, and detailed experimental protocols, serves as a comprehensive resource for scientists and researchers working to advance the development of novel cancer immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Hpk1-IN-41 Target Engagement in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that has emerged as a critical negative regulator of T-cell and B-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial checkpoint in the immune signaling cascade.[3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, leading to an attenuation of T-cell activation and proliferation.[4] This negative regulatory function makes HPK1 an attractive therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by inhibiting its activity.[2]

This technical guide provides a comprehensive overview of the methods used to assess the cellular target engagement of HPK1 inhibitors, with a focus on the conceptual framework for evaluating compounds like Hpk1-IN-41. While specific quantitative data for this compound is not publicly available in the reviewed literature, this guide presents a framework for its evaluation, including detailed experimental protocols and representative data from other known HPK1 inhibitors.

Hpk1 Signaling Pathway

HPK1 plays a pivotal role in the T-cell receptor signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell response. This ultimately results in reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.

HPK1_Signaling_Pathway cluster_inhibition TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Signal_Complex Signaling Complex (e.g., with 14-3-3) pSLP76->Signal_Complex Recruitment Signal_Complex->T_Cell_Activation Inhibition Inhibition Inhibition NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Transfection Transfect HEK293 cells with NanoLuc-HPK1 Plating Plate cells in 384-well plate Transfection->Plating Compound Add this compound (serial dilution) Plating->Compound Tracer Add NanoBRET Tracer Compound->Tracer Incubate Incubate (1 hr) Tracer->Incubate Substrate Add Nano-Glo Substrate Incubate->Substrate Read Read Plate (450nm & 610nm) Substrate->Read Analyze Calculate BRET ratio and IC50 Read->Analyze Western_Blot_Workflow start Start cell_culture Culture Jurkat T-cells start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with anti-CD3/CD28 treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with anti-pSLP-76 Ab blocking->primary_ab secondary_ab Incubate with secondary HRP-Ab primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

Methodological & Application

Application Notes for Cell-Based Assays Using Hpk1-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[1] This function makes HPK1 an attractive therapeutic target in immuno-oncology, with the goal of enhancing anti-tumor immunity by augmenting T-cell activation and cytokine production. Hpk1-IN-41 is a potent and selective inhibitor of HPK1, designed to investigate the therapeutic potential of blocking this pathway.

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and the subsequent ubiquitination and degradation of SLP-76, effectively dampening the T-cell activation cascade. By inhibiting T-cell proliferation and cytokine production, HPK1 plays a significant role in maintaining immune homeostasis.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity on HPK1 and the resulting downstream functional effects on T-cells. The primary readouts for these assays are the inhibition of SLP-76 phosphorylation and the enhancement of Interleukin-2 (IL-2) secretion.

Data Presentation: Efficacy of HPK1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various HPK1 inhibitors in different cell-based assays. This data provides a comparative reference for the expected potency of novel inhibitors like this compound.

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50/EC50 Value
Compound [I] (EMD Serono) Biochemical-0.2 nM
Cell-based (pSLP76)Jurkat3 nM
Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)
Compound 1 Cell-based (pSLP76)Jurkat120 nM
Compound 2 Cell-based (pSLP76)Jurkat~20 nM
Compound 3 Cell-based (pSLP76)Jurkat120 nM
XHS Biochemical-2.6 nM
Cell-based (pSLP76)Human PBMC0.6 µM
M074-2865 Biochemical-2.93 ± 0.09 μM
ISR-05 Biochemical-24.2 ± 5.07 µM
ISR-03 Biochemical-43.9 ± 0.134 µM

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the HPK1 signaling pathway in T-cells and the general experimental workflow for assessing the efficacy of this compound.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) HPK1->T_Cell_Activation Inhibits SLP76->T_Cell_Activation Promotes pSLP76 pSLP-76 (Ser376) Proteins_14_3_3 14-3-3 Proteins pSLP76->Proteins_14_3_3 Recruits Ubiquitination Ubiquitination & Degradation Proteins_14_3_3->Ubiquitination Ubiquitination->SLP76 Inhibits Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibits

Caption: HPK1 signaling cascade in T-cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_readout Readout Cell_Culture Culture Jurkat T-cells or Isolate Primary T-cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Inhibitor_Addition Add serial dilutions of This compound Cell_Seeding->Inhibitor_Addition Incubation Pre-incubate for 1-2 hours Inhibitor_Addition->Incubation T_Cell_Activation Activate T-cells with anti-CD3/CD28 Incubation->T_Cell_Activation pSLP76_Assay pSLP-76 (Ser376) Inhibition Assay (e.g., ELISA, Western Blot) T_Cell_Activation->pSLP76_Assay IL2_Assay IL-2 Secretion Assay (e.g., ELISA) T_Cell_Activation->IL2_Assay

Caption: Experimental workflow for this compound assays.

Experimental Protocols

pSLP-76 (S376) Inhibition Assay in Jurkat Cells

This assay measures the direct target engagement of this compound by quantifying the inhibition of HPK1-mediated phosphorylation of SLP-76 at Serine 376.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting equipment

  • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well culture plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and carefully remove the supernatant. Lyse the cells by adding 50 µL of ice-cold lysis buffer to each well. Incubate on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for pSLP-76 and total SLP-76. Normalize the pSLP-76 signal to the total SLP-76 signal. Plot the normalized pSLP-76 levels against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

IL-2 Secretion Assay in Primary Human T-Cells

This assay assesses the downstream functional consequence of HPK1 inhibition by measuring the enhancement of IL-2 production, a key cytokine in T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (optional, for purified T-cells)

  • Complete RPMI-1640 medium

  • This compound

  • Anti-CD3/CD28 T-cell activator beads or plate-bound antibodies

  • Human IL-2 ELISA Kit

Protocol:

  • Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For a more defined system, purify T-cells from PBMCs using a negative selection kit. Culture the cells in complete RPMI-1640 medium.

  • Cell Seeding: Seed 1 x 10^5 purified T-cells or 2 x 10^5 PBMCs per well in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. The final DMSO concentration should not exceed 0.1%.

  • T-Cell Activation: Activate the T-cells by adding anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or by transferring the cells to plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the concentration of this compound. The resulting dose-response curve can be used to determine the EC50 value for IL-2 secretion enhancement.

Conclusion

The provided protocols offer robust methods for characterizing the cellular activity of this compound. By measuring both the direct inhibition of HPK1's kinase activity through the pSLP-76 assay and the downstream functional consequence of enhanced T-cell activation via the IL-2 secretion assay, researchers can effectively evaluate the potential of this compound as a novel immunotherapeutic agent. These assays are fundamental for the preclinical development and validation of HPK1 inhibitors.

References

Western Blot Analysis of Hpk1-IN-41 Effects on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an immune checkpoint, dampening T-cell activation and proliferation.[2] Its inhibition is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses. Hpk1-IN-41 is a small molecule inhibitor designed to selectively block the kinase activity of HPK1.[2] This document provides detailed protocols for utilizing Western blot analysis to assess the effects of this compound on its direct downstream target, the adapter protein SLP-76.

Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates SLP-76 at serine 376 (S376).[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the disassembly of the signaling complex and attenuation of the T-cell response. By inhibiting HPK1, this compound prevents this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions. Western blotting is a crucial technique to verify the on-target efficacy of this compound by measuring the reduction in phosphorylated SLP-76 (pSLP-76) levels.

HPK1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway and how this compound intervenes.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Signalosome Signalosome TCR->Signalosome Activation HPK1 HPK1 Signalosome->HPK1 Recruitment & Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition pSLP76 pSLP-76 (S376) Activation T-Cell Activation SLP76->Activation 14_3_3 14-3-3 pSLP76->14_3_3 Binding Degradation Signal Attenuation & Degradation pSLP76->Degradation 14_3_3->Degradation

HPK1 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of SLP-76 at Serine 376, as determined by Western blot analysis. The data is representative and illustrates the expected outcome of the described protocol.

This compound (nM)Normalized pSLP-76 Intensity (Arbitrary Units)Normalized Total HPK1 Intensity (Arbitrary Units)
0 (Vehicle)1.00 ± 0.121.02 ± 0.09
100.75 ± 0.101.05 ± 0.11
500.48 ± 0.080.98 ± 0.10
1000.25 ± 0.051.01 ± 0.08
5000.11 ± 0.030.99 ± 0.09

Note: The IC₅₀ value, which is the concentration of an inhibitor where the response is reduced by half, can be estimated from this data and may vary depending on experimental conditions.

Experimental Protocol: Western Blot Analysis

This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on HPK1 and pSLP-76 levels in a human T-cell line (e.g., Jurkat cells).

Materials and Reagents
  • Cell Line: Jurkat E6-1 cells (human acute T-cell leukemia)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (prepare a stock solution in DMSO)

  • Anti-CD3 Antibody (e.g., OKT3)

  • Anti-CD28 Antibody

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-pSLP-76 (Ser376)

    • Rabbit or Mouse anti-total SLP-76

    • Mouse or Rabbit anti-β-Actin (or other loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture & Seeding (Jurkat cells, 1x10⁶ cells/mL) B 2. Inhibitor Treatment (this compound or Vehicle for 1-2h) A->B C 3. T-Cell Stimulation (anti-CD3/CD28 for 15-30 min) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Data Analysis F->G

Workflow for Western blot analysis of HPK1 and pSLP-76.
Step-by-Step Procedure

1. Cell Culture and Treatment

  • Maintain Jurkat cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Final concentrations may range from 10 nM to 500 nM. Include a vehicle control (DMSO alone).

  • Add the diluted inhibitor to the cells and incubate for 1-2 hours.

2. T-Cell Stimulation

  • To induce HPK1 activation and subsequent SLP-76 phosphorylation, stimulate the cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

  • Incubate for 15-30 minutes at 37°C. A non-stimulated control should be included.

3. Cell Lysis and Protein Quantification

  • Harvest cells by transferring the suspension to a microcentrifuge tube and centrifuging at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding 4x Laemmli Sample Buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis

  • Apply the ECL substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total SLP-76 and a housekeeping protein like β-actin.

  • Normalize the pSLP-76 signal to the total SLP-76 signal and/or the loading control.

Expected Outcomes

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of SLP-76 at Serine 376 in cells treated with this compound upon TCR stimulation. The levels of total SLP-76 and the loading control should remain consistent across all lanes. This outcome confirms the on-target activity of this compound, validating its mechanism of action as an inhibitor of HPK1 kinase activity in a cellular context.

References

Application Notes and Protocols for Hpk1-IN-41 in T-cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative regulator of T-cell function.[1][2][3][4] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling, thereby limiting the anti-tumor immune response.[5] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell activation, proliferation, and cytokine production. Hpk1-IN-41 is a potent and selective small molecule inhibitor of HPK1. These application notes provide detailed protocols for utilizing this compound to assess its impact on T-cell activation in vitro.

Mechanism of Action of HPK1 Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76. This cascade attenuates the downstream signaling required for full T-cell activation. Inhibition of HPK1 by this compound blocks this negative feedback loop, leading to the stabilization of the TCR signaling complex and resulting in enhanced and sustained T-cell activation.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR LCK LCK TCR->LCK Antigen Presentation CD28 CD28 HPK1_inactive HPK1 (Inactive) LCK->HPK1_inactive Phosphorylates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Activates Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination Degradation->Downstream Inhibits Activation T-Cell Activation (Cytokine release, Proliferation) Downstream->Activation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Data Presentation: Expected Outcomes of HPK1 Inhibition

The following tables summarize the anticipated effects of a potent HPK1 inhibitor like this compound on T-cell function based on published data for similar compounds.

Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50/EC50 Value
Compound 1Biochemical-0.0465 nM
Cell-based (pSLP-76)Jurkat< 20 nM
Hpk1-IN-42Biochemical-0.24 nM
Compound [I]Biochemical-0.2 nM
Cell-based (pSLP-76)Jurkat3 nM
Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)

Table 2: Functional Effects of HPK1 Inhibition on Human T-Cells

AnalysisCell TypeTreatmentMarker/CytokineExpected Outcome
T-Cell Activation Human CD8+ T-cellsHPK1 Inhibitor (1 µM)% CD69+ cellsSignificant Increase
Human CD4+ & CD8+ T-cellsHPK1 Inhibitor% CD25+ cellsIncreased expression
Cytokine Production Human CD8+ T-cellsHPK1 Inhibitor (1 µM)IFN-γ & IL-2 secretionIncreased secretion
Human PBMCsHPK1 InhibitorIL-2 & IFN-γ productionDose-dependent increase
T-Cell Proliferation Human T-cellsHPK1 InhibitorCFSE DilutionIncreased proliferation

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on T-cell activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay T-Cell Activation Assay cluster_analysis Downstream Analysis Isolate_PBMC Isolate PBMCs from Healthy Donor Blood Isolate_TCells Purify CD4+/CD8+ T-Cells (Optional, via MACS) Isolate_PBMC->Isolate_TCells Pretreat Pre-treat T-cells with This compound (1-2 hours) Isolate_TCells->Pretreat Stimulate Stimulate with anti-CD3/CD28 (24-96 hours) Pretreat->Stimulate pSLP76 pSLP-76 Analysis (Flow Cytometry/ELISA) (5-15 min post-stimulation) Stimulate->pSLP76 Cytokine Cytokine Quantification (ELISA/CBA) (24-72 hours) Stimulate->Cytokine Activation_Markers Activation Marker Analysis (CD69, CD25) (Flow Cytometry, 24-72 hours) Stimulate->Activation_Markers Proliferation Proliferation Assay (CFSE Dilution) (72-96 hours) Stimulate->Proliferation

Caption: Experimental workflow for assessing this compound efficacy.
Protocol 1: In Vitro T-Cell Activation Assay

This protocol describes the stimulation of primary human T-cells using anti-CD3 and anti-CD28 antibodies in the presence of this compound to assess its impact on T-cell activation.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • Anti-human CD3 antibody (clone OKT3 or UCHT1)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom cell culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, CD4, CD8, CD69, CD25)

  • Fixable viability dye

Procedure:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the cells in complete RPMI-1640 medium and perform a cell count.

  • Cell Plating and Treatment: a. Seed the PBMCs into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium. b. Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 1 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. c. Add the diluted this compound or vehicle control to the appropriate wells. d. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO2.

  • T-Cell Stimulation: a. Stimulate the T-cells by adding a pre-determined optimal concentration of soluble anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each). b. Include unstimulated control wells (with and without this compound) and stimulated wells with the vehicle control. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the activation markers of interest (e.g., CD69 is an early marker, while CD25 is a later marker).

  • Cell Staining for Flow Cytometry: a. Harvest the cells and transfer them to FACS tubes or a V-bottom plate. b. Wash the cells with flow cytometry staining buffer. c. Stain with a fixable viability dye to exclude dead cells. d. Wash the cells and then add the cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD69, CD25). e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with staining buffer and resuspend for flow cytometry acquisition.

Protocol 2: Measurement of SLP-76 Phosphorylation by Flow Cytometry

This protocol quantifies the inhibition of HPK1's direct downstream target, SLP-76, in T-cells.

Materials:

  • Jurkat T-cells or purified primary T-cells

  • Anti-CD3/CD28 antibodies

  • This compound

  • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)

  • Phospho-specific antibody against pSLP-76 (Ser376)

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation: a. Pre-incubate T-cells with various concentrations of this compound or vehicle control for 1-2 hours. b. Stimulate the cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Fixation and Permeabilization: a. Immediately fix the cells with a fixation buffer to preserve the phosphorylation state. b. Permeabilize the cells with a permeabilization buffer to allow intracellular antibody staining.

  • Intracellular Staining: a. Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376). b. If using primary T-cells, co-stain with antibodies for cell surface markers (e.g., CD4, CD8).

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the median fluorescence intensity (MFI) of pSLP-76 within the T-cell populations. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates inhibition of HPK1 activity.

Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures the proliferation of T-cells in response to stimulation and HPK1 inhibition.

Materials:

  • Purified human T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

  • 96-well flat-bottom plates coated with anti-CD3 antibody

  • Soluble anti-CD28 antibody

  • This compound

  • Flow cytometer

Procedure:

  • CFSE Labeling: a. Label purified T-cells with CFSE according to the manufacturer's protocol.

  • Cell Plating and Stimulation: a. Seed the CFSE-labeled T-cells into a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) at a density of 1-2 x 10^5 cells/well. b. Add various concentrations of this compound or vehicle control. c. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

  • Incubation and Analysis: a. Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours. b. Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. Each peak of decreased fluorescence represents a round of cell division.

Protocol 4: Cytokine Secretion Analysis

This protocol quantifies the secretion of key cytokines like IL-2 and IFN-γ from activated T-cells.

Materials:

  • Supernatants from the In Vitro T-Cell Activation Assay (Protocol 1)

  • ELISA kits for human IL-2 and IFN-γ or a Cytokine Bead Array (CBA) kit

  • Plate reader or flow cytometer (for CBA)

Procedure:

  • Supernatant Collection: a. After the desired incubation period (typically 24-72 hours) in the T-cell activation assay, centrifuge the 96-well plate. b. Carefully collect the supernatants without disturbing the cell pellet.

  • Cytokine Quantification: a. Perform the ELISA or CBA according to the manufacturer's instructions to measure the concentration of IL-2 and IFN-γ in the supernatants. An increase in cytokine levels in this compound-treated wells compared to the vehicle control indicates enhanced T-cell effector function.

References

Application Notes and Protocols for Hpk1-IN-41 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Predominantly expressed in hematopoietic cells, HPK1 plays a crucial role in suppressing anti-tumor immunity.[1][3] Inhibition of HPK1's kinase activity enhances T-cell activation, proliferation, and cytokine production, leading to robust anti-tumor responses in various preclinical models. Hpk1-IN-41 is a small molecule inhibitor designed to selectively target HPK1, thereby augmenting the body's immune response against cancer.

These application notes provide a comprehensive overview of the methodologies for utilizing this compound in syngeneic mouse models, including detailed experimental protocols and a summary of expected quantitative outcomes based on data from representative HPK1 inhibitors.

Mechanism of Action of HPK1 Inhibition

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at the Serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation. This cascade ultimately dampens T-cell activation. HPK1 inhibitors like this compound block the kinase activity of HPK1, preventing the phosphorylation of its downstream targets. This action sustains the activation of key signaling pathways, leading to a more robust and prolonged anti-tumor immune response.

HPK1 Signaling Pathway in T-Cell Receptor Signaling

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 protein_14_3_3 14-3-3 Protein pSLP76->protein_14_3_3 Recruitment Degradation SLP-76 Degradation protein_14_3_3->Degradation Leads to T_Cell_Dampening T-Cell Activation Dampened Degradation->T_Cell_Dampening Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Quantitative Data from In Vivo Studies with Representative HPK1 Inhibitors

The following tables summarize representative data from preclinical studies of various HPK1 inhibitors in syngeneic mouse models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

CompoundTumor ModelMouse StrainDosage & AdministrationTreatment ScheduleMonotherapy Outcome (TGI)Combination with anti-PD-1 Outcome (TGI)Reference
Unnamed HPK1 InhibitorCT26BALB/c30 mg/kg, oralTwice Daily42%95%
RGT-197CT26-Oral dosing-Significant anti-tumor efficacyEnhanced anti-tumor efficacy
Compound K1956 Sarcoma-30 mg/kg and 100 mg/kg, oralTwice daily for 5 days--
DS21150768Multiple syngeneic models-Orally bioavailable-Anti-tumor responses-

TGI: Tumor Growth Inhibition

Table 2: Pharmacokinetic Profile of a Representative HPK1 Inhibitor in Mice

CompoundAdministration RouteDosageCmaxBioavailability (F)Half-life (t½)Reference
Unnamed HPK1 InhibitorOral10 mg/kg1801 ng/mL116%0.6 hours (IV administration)

Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor

CompoundAnimal ModelDosageBiomarkerTime PointResultReference
Compound K1956 Sarcoma-bearing mice30 mg/kg and 100 mg/kg, twice daily for 5 dayspSLP76 in T cellsEnd of studyInhibition of SLP76 phosphorylation

Experimental Workflow for an In Vivo Efficacy Study

In_Vivo_Workflow start Start cell_culture Tumor Cell Culture (e.g., MC38, CT26) start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Treatment Groups monitoring->randomization Tumors ~100-150 mm³ treatment Treatment Administration (this compound, Vehicle, anti-PD-1) randomization->treatment data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Study Endpoint data_collection->endpoint Tumors reach max size analysis Ex Vivo Analysis (Flow Cytometry, PD markers) endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., MC38 or CT26)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for MC38, BALB/c for CT26)

  • MC38 or CT26 tumor cells

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Anti-PD-1 antibody or isotype control

  • Sterile PBS

  • Digital calipers

Procedure:

  • Tumor Cell Culture and Inoculation:

    • Culture tumor cells in appropriate media.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound formulation in the appropriate vehicle. Administer via oral gavage at the desired dose (e.g., 30-100 mg/kg) and schedule (e.g., twice daily).

    • Administer vehicle to the control group following the same schedule.

    • For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or based on animal welfare guidelines.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • At the end of the study, tumors, spleens, and lymph nodes can be collected for ex vivo analysis.

Protocol 2: Ex Vivo Pharmacodynamic Marker Analysis

This protocol is for assessing HPK1 target engagement in vivo.

Procedure:

  • Sample Collection:

    • At specified time points after the final dose, collect whole blood or splenocytes from treated and control animals.

  • Cell Stimulation and Analysis:

    • Isolate T cells or use whole blood for analysis.

    • Stimulate the T cells ex vivo (e.g., with anti-CD3/CD28 antibodies).

    • Measure the phosphorylation of SLP-76 (Ser376) by intracellular flow cytometry or Western blot to determine direct pharmacodynamic biomarker of HPK1 inhibition.

Protocol 3: Immunophenotyping by Flow Cytometry

This protocol is for analyzing immune cell populations in the tumor microenvironment.

Procedure:

  • Tumor Digestion:

    • At the study endpoint, harvest tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

  • Cell Staining:

    • Count cells and resuspend at 1 x 10^7 cells/mL.

    • For surface marker staining, incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3) in FACS buffer for 30 minutes on ice.

    • For intracellular cytokine staining, stimulate cells in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours.

    • Fix and permeabilize the cells, then stain for intracellular targets (e.g., IFN-γ, Granzyme B).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells) and their activation status.

References

Application Notes and Protocols for Hpk1-IN-41 and other HPK1 Inhibitors in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and dosage guidelines for the use of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in various in vitro experimental setups. The information is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2][3] By dampening T-cell activation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3] Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses.[4] Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby promoting T-cell activation and proliferation.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376. This phosphorylation leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76. This cascade ultimately attenuates T-cell activation and cytokine production. HPK1 inhibitors block the kinase activity of HPK1, preventing the phosphorylation of its substrates and disrupting this negative feedback loop. This leads to sustained T-cell signaling, increased cytokine production (e.g., IL-2), and enhanced T-cell mediated anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the in vitro activity of several representative HPK1 inhibitors from published studies.

Table 1: Biochemical and Cellular Activity of HPK1 Inhibitors

Compound ReferenceTargetAssay TypeIC50 (nM)Cellular AssayCellular Potency (nM)
Compound from EMD SeronoHPK1Biochemical0.2Jurkat pSLP76(S376)3
Compound 1HPK1TR-FRET0.5IL-2 ELISA (hPBMCs)EC50 = 226
Compound 15bHPK1Kinase Activity3.1Jurkat pSLP76-
ISR-05HPK1Radiometric Kinase24,200--
ISR-03HPK1Radiometric Kinase43,900--

Note: "-" indicates data not available in the cited sources.

Table 2: Functional T-Cell Assay Data

Compound ReferenceAssay TypeEC50 (nM)Key Finding
Compound from EMD SeronoPrimary T-cell IL-2 Assay1.5Sustained elevation of IL-2 production with minimal cytotoxicity.

Experimental Protocols

HPK1 Kinase Inhibition Assay (Biochemical)

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against recombinant human HPK1 using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase buffer

  • Substrate (e.g., myelin basic protein)

  • ATP

  • HPK1 inhibitor (e.g., Hpk1-IN-41) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the HPK1 inhibitor in DMSO.

  • In a 384-well plate, add the HPK1 enzyme, the kinase buffer, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to a luminescent signal and incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (Ser376) Assay in Jurkat Cells

This protocol measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • HPK1 inhibitor

  • Anti-CD3/CD28 antibodies for T-cell stimulation

  • Lysis buffer

  • Phospho-SLP76 (Ser376) specific antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • ELISA or Western blot reagents

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium.

  • Pre-incubate the cells with various concentrations of the HPK1 inhibitor for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.

  • After a short incubation period (e.g., 15-30 minutes), lyse the cells.

  • Quantify the levels of phosphorylated SLP-76 (Ser376) in the cell lysates using an ELISA or Western blot.

  • Determine the IC50 value of the inhibitor by plotting the reduction in phospho-SLP76 signal against the inhibitor concentration.

Primary Human T-Cell IL-2 Production Assay

This functional assay assesses the effect of HPK1 inhibition on a key downstream effector function of T-cell activation, the production of Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (optional, for using purified T-cells)

  • RPMI-1640 medium supplemented with 10% FBS

  • HPK1 inhibitor

  • Anti-CD3/CD28 antibodies or beads for stimulation

  • Human IL-2 ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation. Optionally, purify T-cells from PBMCs.

  • Plate the cells in a 96-well plate.

  • Add serial dilutions of the HPK1 inhibitor to the cells and pre-incubate for 1-2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubate the cells for 48-72 hours to allow for IL-2 production.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using an ELISA kit.

  • Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% increase in IL-2 production.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_downstream Downstream Effects TCR TCR Lck Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 activates TCell_Activation T-Cell Activation SLP76->TCell_Activation promotes HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 (S376) HPK1->pSLP76 creates FourThreeThree 14-3-3 pSLP76->FourThreeThree binds Ub Ubiquitination & Degradation FourThreeThree->Ub leads to Ub->SLP76 degrades IL2 IL-2 Production TCell_Activation->IL2 leads to Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Analysis Cells Isolate/Culture Cells (Jurkat or Primary T-Cells) Preincubation Pre-incubate Cells with Inhibitor Cells->Preincubation Inhibitor Prepare Serial Dilutions of HPK1 Inhibitor Inhibitor->Preincubation Stimulation Stimulate with anti-CD3/CD28 Preincubation->Stimulation Incubation Incubate (time depends on assay) Stimulation->Incubation Endpoint Measure Endpoint Incubation->Endpoint pSLP76 p-SLP76 Levels (ELISA/Western) Endpoint->pSLP76 Cellular Assay IL2 IL-2 Production (ELISA) Endpoint->IL2 Functional Assay Curve Generate Dose-Response Curve pSLP76->Curve IL2->Curve IC50_EC50 Calculate IC50/EC50 Curve->IC50_EC50

References

Application Notes and Protocols for Jurkat Cell Treatment with Hpk1-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the Jurkat cell line to study the effects of Hpk1-IN-41, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction to HPK1 and its Role in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell activation.[1][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[4] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the TCR signal and dampening T-cell responses. Pharmacological inhibition of HPK1 kinase activity has been shown to block this negative feedback loop, leading to enhanced T-cell activation and cytokine production, making it a promising target for cancer immunotherapy.

The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a valuable in vitro model for studying TCR signaling and the effects of immunomodulatory compounds like this compound.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of HPK1. By blocking HPK1, this compound prevents the phosphorylation of SLP-76 at Serine 376. This leads to the stabilization of the TCR signaling complex, resulting in enhanced downstream signaling, including the activation of PLCγ1 and ERK1/2. The sustained signaling cascade promotes increased production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), key mediators of T-cell-mediated immune responses.

Data Presentation

The following table summarizes representative quantitative data for HPK1 inhibitors in Jurkat cells and other T-cell-based assays. Note that specific values for this compound should be determined experimentally.

ParameterCompound/ConditionCell Type/AssayResultReference
Biochemical IC₅₀ Hpk1-IN-21 (Ki)Biochemical Assay0.8 nM
Compound ABiochemical Assay47 pM
Cellular pSLP-76 (S376) IC₅₀ Biaryl Amide InhibitorJurkat cells4.6 µM
Compound AJurkat cells< 0.02 µM
IL-2 Production HPK1 knockoutJurkat cellsSignificant increase compared to control
KHK-6Jurkat cellsSignificant enhancement up to 0.3 µM
Cell Viability HPK1-IN-3Jurkat cellsNo significant toxicity observed at concentrations effective for HPK1 inhibition

Experimental Protocols

Jurkat Cell Culture

A fundamental aspect of reliable and reproducible results is proper cell culture technique.

Materials:

  • Jurkat cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture Jurkat cells in suspension in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Passage the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium.

  • Regularly check for cell viability and morphology using a microscope.

Treatment of Jurkat Cells with this compound

This protocol describes the general steps for treating Jurkat cells with an HPK1 inhibitor. The optimal concentration and incubation time for this compound should be determined empirically through dose-response and time-course experiments.

Materials:

  • Jurkat cells

  • This compound

  • DMSO (vehicle control)

  • Complete culture medium

  • Multi-well plates (e.g., 96-well)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Seed Jurkat cells into multi-well plates at the desired density.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group.

  • Incubate the cells for the desired period (e.g., 24-48 hours for cytokine production assays or shorter time points for signaling pathway analysis).

Western Blotting for Phospho-SLP-76 (Ser376)

This assay measures the direct target engagement of this compound by assessing the phosphorylation status of its immediate downstream target, SLP-76.

Materials:

  • Treated Jurkat cell lysates

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound and stimulation (e.g., with anti-CD3/CD28 antibodies), lyse the Jurkat cells.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSLP-76 (Ser376).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total SLP-76 and a loading control to ensure equal protein loading.

IL-2 Production Assay (ELISA)

This assay assesses the downstream functional consequence of HPK1 inhibition by measuring the production of the T-cell activation cytokine, IL-2.

Materials:

  • Jurkat cells

  • This compound (and vehicle control)

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • 96-well plates

  • Human IL-2 ELISA kit

Protocol:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL) overnight at 4°C.

  • Wash the plate with PBS.

  • Seed Jurkat cells (e.g., 2 x 10⁵ cells/well) in the coated plate.

  • Add various concentrations of this compound or vehicle.

  • Add soluble anti-CD28 antibody (e.g., 4 µg/mL).

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Collect the cell culture supernatant by centrifugation.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signaling_Cascade Intracellular Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Activation CD3 CD3 CD28 CD28 LAT LAT ZAP70->LAT Gads Gads LAT->Gads HPK1 HPK1 LAT->HPK1 Recruitment SLP76 SLP-76 Gads->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylation Fourteen33 14-3-3 pSLP76->Fourteen33 Binding Degradation Proteasomal Degradation pSLP76->Degradation Fourteen33->Degradation Leads to Cytokines IL-2, IFN-γ Production PLCg1->Cytokines ERK->Cytokines Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition Experimental_Workflow cluster_Assays Downstream Assays cluster_Analysis Data Analysis Culture 1. Jurkat Cell Culture (RPMI-1640, 10% FBS) Seed 2. Seed Cells in 96-well plate Culture->Seed Treat 3. Treat with this compound (Dose-response) Seed->Treat Stimulate 4. Stimulate with anti-CD3/CD28 Treat->Stimulate Lysate Collect Lysates Stimulate->Lysate Supernatant Collect Supernatant Stimulate->Supernatant Western Western Blot (pSLP-76) Lysate->Western ELISA ELISA (IL-2) Supernatant->ELISA

References

Unlocking T-Cell Potential: Flow Cytometry Analysis Following Hpk1-IN-41 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation, making it a promising target in immuno-oncology. HPK1 functions as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immune responses. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and the attenuation of downstream signaling required for T-cell proliferation and effector functions.

Small molecule inhibitors of HPK1, such as Hpk1-IN-41, are designed to block this negative regulatory pathway, thus enhancing T-cell-mediated anti-tumor immunity. By inhibiting HPK1, these compounds aim to increase the magnitude and duration of T-cell activation, leading to greater production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and promoting the proliferation of tumor-fighting T-cells.

Flow cytometry is an essential tool for characterizing the immunomodulatory effects of HPK1 inhibitors. It allows for the precise, multi-parameter analysis of individual cells, enabling the quantification of changes in T-cell activation markers, cytokine production, and proliferation. These application notes provide detailed protocols for the analysis of T-cells treated with an HPK1 inhibitor, using a representative compound from the Hpk1-IN series as a model.

HPK1 Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Engagement cluster_HPK1_Regulation Negative Regulation cluster_Downstream_Signaling T-Cell Activation TCR TCR Lck Lck TCR->Lck Activates CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 LAT->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Recruits HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) PLCG1 PLCγ1 SLP76->PLCG1 Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->SLP76 Inhibits ERK ERK PLCG1->ERK Proliferation Proliferation ERK->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibits

Caption: HPK1 negatively regulates TCR signaling, and this compound inhibits this process.

Data Presentation

The following tables summarize the expected quantitative effects of a representative HPK1 inhibitor on human T-cells based on published literature. These data exemplify the potency and efficacy of HPK1 inhibition.

Table 1: Effect of HPK1 Inhibitor on T-Cell Activation Markers [1][2]

MarkerT-Cell SubsetTreatment ConditionFold Change vs. Control (Stimulated)
CD69 CD8+ T-cellsαCD3/CD28 + 1 µM HPK1 Inhibitor~1.5 - 2.0
CD25 CD4+ T-cellsαCD3/CD28 + 1 µM HPK1 Inhibitor~1.5 - 2.5
CD25 CD8+ T-cellsαCD3/CD28 + 1 µM HPK1 Inhibitor~2.0 - 3.0

Table 2: Effect of HPK1 Inhibitor on T-Cell Cytokine Production [1][2][3]

CytokineT-Cell SubsetHPK1 Inhibitor Concentration% Increase in Cytokine Production
IL-2 Human PBMCs1 µM~150 - 250%
IFN-γ Human PBMCs1 µM~100 - 200%
TNF-α CD8+ T-cells1 µM~200 - 300%

Table 3: Effect of HPK1 Inhibitor on T-Cell Proliferation (CFSE Assay)

Cell TypeTreatment% Proliferating Cells (vs. Stimulated Control)
Human PBMCs αCD3/CD28 + 1 µM HPK1 InhibitorSignificant Increase

Experimental Protocols

The following protocols provide a framework for isolating, treating, and analyzing human T-cells to assess the impact of this compound.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Aspirate the upper plasma layer.

  • Carefully collect the "buffy coat" layer containing PBMCs and transfer it to a new 50 mL conical tube.

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium for cell counting and subsequent experiments.

Protocol 2: T-Cell Stimulation and this compound Treatment

This protocol details the in vitro stimulation of T-cells and treatment with the HPK1 inhibitor.

Experimental_Workflow PBMC_Isolation 1. Isolate PBMCs Cell_Plating 2. Plate Cells (1x10^6 cells/well) PBMC_Isolation->Cell_Plating Inhibitor_Treatment 3. Add this compound (Pre-incubation 1-2h) Cell_Plating->Inhibitor_Treatment Stimulation 4. Stimulate T-Cells (αCD3/αCD28) Inhibitor_Treatment->Stimulation Incubation 5. Incubate (24-96 hours) Stimulation->Incubation Staining 6. Stain for Flow Cytometry Incubation->Staining Acquisition 7. Data Acquisition Staining->Acquisition

Caption: General experimental workflow for this compound T-cell analysis.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • 96-well culture plates

Procedure:

  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 x 10^6 cells per well in a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration.

  • Add the diluted inhibitor to the respective wells. Pre-treat the cells for 1-2 hours at 37°C and 5% CO2.

  • Activate the T-cells by adding pre-determined optimal concentrations of anti-CD3/anti-CD28 antibodies.

  • Incubate the cells for the desired time period (e.g., 24-72 hours for activation marker and cytokine analysis, or 72-96 hours for proliferation assays).

Protocol 3: Flow Cytometry Staining for T-Cell Surface Markers

This protocol details the staining procedure for identifying T-cell subsets and their activation status.

Materials:

  • Treated and stimulated cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently conjugated antibodies (e.g., anti-CD3, -CD4, -CD8, -CD25, -CD69)

  • FACS tubes

Procedure:

  • Harvest cells and transfer them to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of antibodies against surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.

Protocol 4: Intracellular Staining for Cytokines

This protocol is for the detection of intracellular cytokines such as IL-2 and IFN-γ.

Materials:

  • Treated and stimulated cells

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation buffer (e.g., 2-4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., FACS buffer with 0.1-0.5% saponin)

  • Fluorescently conjugated antibodies for intracellular cytokines

Procedure:

  • For the last 4-6 hours of cell culture, add a protein transport inhibitor to the wells.

  • Harvest and stain for surface markers as described in Protocol 3.

  • After surface staining, fix the cells by adding 1 mL of fixation buffer and incubate for 20 minutes at room temperature.

  • Wash the cells once with FACS buffer.

  • Permeabilize the cells by adding 1 mL of permeabilization buffer and incubate for 10 minutes at room temperature.

  • Centrifuge and decant the supernatant.

  • Add the fluorescently conjugated intracellular cytokine antibodies diluted in permeabilization buffer and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

Protocol 5: T-Cell Proliferation Assay (CFSE Dilution)

This protocol measures T-cell proliferation by tracking the dilution of the cell-permeant dye CFSE.

Materials:

  • Isolated PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

Procedure:

  • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells and proceed with the T-cell stimulation and inhibitor treatment as described in Protocol 2.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

Conclusion

The inhibition of HPK1 presents a compelling strategy for enhancing T-cell-mediated immunity in the context of cancer therapy. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate the immunomodulatory effects of this compound and other HPK1 inhibitors. Through the precise application of multi-parameter flow cytometry, the impact of these compounds on T-cell activation, cytokine production, and proliferation can be accurately quantified, facilitating their preclinical development and translation to the clinic.

References

Hpk1-IN-41 in Combination with Anti-PD-1 Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation. Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising therapeutic strategy to enhance the body's immune response against cancer. Hpk1-IN-41 is a potent inhibitor of HPK1, designed to reinvigorate T-cell function within the tumor microenvironment.

Programmed cell death protein 1 (PD-1) is a key immune checkpoint receptor on activated T-cells. Its ligand, PD-L1, is often expressed by tumor cells to induce T-cell exhaustion and evade immune surveillance. Anti-PD-1 monoclonal antibodies block this interaction, releasing the "brakes" on T-cells. However, a significant number of patients do not respond to anti-PD-1 monotherapy.

This document provides detailed application notes and protocols for researchers investigating the synergistic anti-tumor effects of this compound in combination with anti-PD-1 therapy. This combination aims to both enhance T-cell activation at a proximal signaling node (HPK1 inhibition) and sustain this activity by preventing downstream immune suppression (PD-1 blockade).

Mechanism of Action: A Synergistic Approach

The combination of an HPK1 inhibitor like this compound and an anti-PD-1 antibody targets two distinct but complementary pathways that regulate T-cell activity:

  • HPK1 Inhibition: By blocking the kinase activity of HPK1, this compound prevents the phosphorylation and subsequent degradation of key signaling molecules such as SLP-76. This leads to enhanced and sustained T-cell receptor signaling, resulting in increased T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity against tumor cells.

  • Anti-PD-1 Therapy: Anti-PD-1 antibodies disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This action reverses T-cell exhaustion within the tumor microenvironment, restoring the cytotoxic function of tumor-infiltrating lymphocytes (TILs).

By combining these two approaches, T-cells are not only more robustly activated upon antigen recognition (via HPK1 inhibition) but are also protected from the immunosuppressive signals within the tumor microenvironment (via anti-PD-1), leading to a more potent and durable anti-tumor immune response.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of potent HPK1 inhibitors with anti-PD-1/PD-L1 antibodies in various cancer models. While specific data for this compound is not yet broadly published, the data presented from other potent and selective HPK1 inhibitors provide a strong rationale for its investigation in similar combination settings.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors
Compound/ReferenceTarget Assay TypeIC50 (nM)Cellular AssayCellular Potency (nM)Source(s)
Hpk1-IN-37 Biochemical3.7Not specifiedNot specified
Unnamed Inhibitor Kinase Activity10.4pSLP76 inhibition in vivoNot specified
DS21150768 Kinase ActivityNot specifiedT-cell function enhancementNot specified
NMBS-1 BiochemicalNot specifiedIL-2 production from human T-cellsNot specified
Table 2: In Vivo Efficacy of HPK1 Inhibitor and Anti-PD-1/PD-L1 Combination Therapy in Syngeneic Mouse Models
HPK1 InhibitorTumor ModelDosing RegimenTumor Growth Inhibition (TGI) - MonotherapyTGI - Anti-PD-1/PD-L1 MonotherapyTGI - Combination TherapySource(s)
Unnamed Inhibitor CT26 (colorectal)30 mg/kg, p.o., BID (HPK1i) / 3 mg/kg, i.p. (anti-PD-1)42%36%95%
Unnamed Inhibitor ("Hpk1-IN-17") CT26 (colorectal)Not specified42%36%95%
DS21150768 Multiple modelsNot specifiedSuppressed tumor growthSuppressed tumor growthEnhanced anti-tumor efficacy
NMBS-1 Syngeneic modelOral administrationSignificant TGINot applicable (tested with anti-CTLA4)Significant TGI with anti-CTLA4
Table 3: Impact on the Tumor Microenvironment
HPK1 InhibitorTumor ModelKey Immunomodulatory Effects of Combination TherapySource(s)
Representative HPK1 Inhibitor CT26 (colorectal)Increased infiltration and activation of CD8+ T-cells.
DS21150768 Multiple modelsSignificant enrichment of immune-related gene signatures in responsive tumors.
NMBS-1 Syngeneic modelEnhanced immune cell activation.

Mandatory Visualizations

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 PD1 PD-1 PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 inhibits T-cell function ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation leads to Degradation->LAT_SLP76 Negative Feedback Calcium Ca²⁺ Flux PLCg1->Calcium NFAT NFAT Calcium->NFAT AP1 AP-1 Ras_MAPK->AP1 Gene_Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Gene_Transcription AP1->Gene_Transcription Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 inhibits anti_PD1 Anti-PD-1 Ab anti_PD1->PD1 blocks

Caption: HPK1 signaling pathway and points of intervention.

Experimental_Workflow In Vivo Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Inoculation Syngeneic Tumor Cell Inoculation (e.g., CT26) into immunocompetent mice Tumor_Growth Tumor Growth Monitoring (until ~100-200 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Group2 Group 2: This compound Group3 Group 3: Anti-PD-1 Ab Group4 Group 4: This compound + Anti-PD-1 Ab Dosing Daily Dosing (p.o.) for this compound Intermittent Dosing (i.p.) for Anti-PD-1 Tumor_Monitoring Tumor Volume Measurement (every 2-3 days) Dosing->Tumor_Monitoring Ex_Vivo Ex Vivo Analysis at Endpoint: Tumor & Spleen Harvest Dosing->Ex_Vivo at study end Efficacy Calculate Tumor Growth Inhibition (TGI) Tumor_Monitoring->Efficacy Flow_Cytometry Flow Cytometry: Immune Cell Infiltration (CD8+, CD4+, Tregs) Ex_Vivo->Flow_Cytometry IHC Immunohistochemistry: Spatial distribution of immune cells Ex_Vivo->IHC Cytokine_Analysis Cytokine Profiling (e.g., Luminex) Ex_Vivo->Cytokine_Analysis

Caption: Workflow for in vivo validation of this compound with a PD-1 inhibitor.

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation, alone and in combination with a PD-1 blocking antibody.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Plate-bound anti-human CD3 antibody (e.g., clone OKT3)

  • Soluble anti-human CD28 antibody (e.g., clone CD28.2)

  • This compound

  • Anti-PD-1 antibody (e.g., Pembrolizumab)

  • DMSO (vehicle control)

  • 96-well flat-bottom culture plates

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Human IFN-γ and IL-2 ELISA kits

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate 2-3 times with sterile PBS before use.

  • Cell Preparation: Thaw and wash cryopreserved human PBMCs. Stain the cells with a proliferation dye according to the manufacturer's protocol. Resuspend the cells in complete RPMI medium at a density of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI medium.

  • Treatment and Stimulation:

    • Add 50 µL of the PBMC suspension to each well of the coated plate.

    • Add 50 µL of the diluted this compound or DMSO vehicle control.

    • Add 50 µL of soluble anti-CD28 antibody (final concentration 1-2 µg/mL).

    • For combination wells, add the anti-PD-1 antibody at a desired concentration.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Cytokine Measurement: After 48-72 hours, carefully collect 100 µL of the supernatant from each well. Analyze the levels of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

    • Proliferation and Activation Marker Expression: At the end of the incubation period, harvest the cells. Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69). Analyze by flow cytometry. Proliferation is measured by the dilution of the proliferation dye.

Protocol 2: In Vivo Synergistic Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6)

  • This compound formulated for oral administration

  • In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 CT26 or MC38 tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype control antibody

    • Group 2: this compound + Isotype control antibody

    • Group 3: Vehicle + Anti-PD-1 antibody

    • Group 4: this compound + Anti-PD-1 antibody

  • Treatment Administration:

    • Administer this compound (e.g., 30-100 mg/kg) orally, once or twice daily.

    • Administer the anti-PD-1 antibody (e.g., 100-200 µg per mouse) via intraperitoneal (i.p.) injection, typically every 3-4 days for 2-3 weeks.

  • Efficacy Readouts: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) is calculated as [1 - (average tumor volume of treated group / average tumor volume of vehicle group)] x 100.

  • Survival Studies: A separate cohort of mice can be used for survival analysis, where the endpoint is a pre-defined tumor volume or other humane endpoints.

Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Tumors harvested from the in vivo study

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Dissociator

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-mouse CD45, CD3, CD4, CD8, FoxP3, PD-1, Ki-67, Granzyme B)

  • Live/dead stain

Procedure:

  • Tumor Dissociation: At the study endpoint, excise tumors and weigh them. Mince the tumors and process them into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's protocol.

  • Cell Preparation: Pass the cell suspension through a 70 µm strainer. Lyse red blood cells if necessary. Wash the cells with FACS buffer.

  • Cell Staining:

    • Perform a cell count and assess viability using a live/dead stain.

    • Stain the cells with a cocktail of surface antibodies for 30 minutes on ice, protected from light.

    • For intracellular staining (e.g., FoxP3, Ki-67, Granzyme B), fix and permeabilize the cells according to a standard protocol, followed by staining with intracellular antibodies.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the percentage and absolute numbers of various immune cell populations (e.g., CD8+ T-cells, CD4+ helper T-cells, regulatory T-cells) within the CD45+ leukocyte gate. Assess their activation/exhaustion status (e.g., PD-1 expression) and proliferation (Ki-67).

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to enhance anti-tumor immunity and overcome resistance to checkpoint blockade. The provided protocols and data serve as a foundation for researchers to further investigate this therapeutic approach. By targeting both intracellular and extracellular immune checkpoints, this combination has the potential to broaden the applicability and efficacy of cancer immunotherapy. Further preclinical

Measuring pSLP-76 Inhibition by Hpk1-IN-41: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76).[3][4][5] This phosphorylation event initiates a negative feedback loop by creating a binding site for 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and subsequent proteasomal degradation of SLP-76. This dampening of TCR signaling raises the activation threshold for T cells, which can impede an effective anti-tumor immune response.

Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance T-cell-mediated immunity. Hpk1-IN-41 is a small molecule inhibitor designed to block the kinase activity of HPK1. By preventing the phosphorylation of SLP-76, this compound is expected to sustain TCR signaling, leading to enhanced T-cell activation and cytokine production.

These application notes provide detailed protocols for measuring the inhibition of SLP-76 phosphorylation by this compound, a key pharmacodynamic biomarker for assessing its target engagement and cellular activity.

HPK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway and the mechanism by which this compound intervenes.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 recruits & activates pSLP76 pSLP-76 (S376) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation promotes HPK1->SLP76 phosphorylates Prot1433 14-3-3 pSLP76->Prot1433 recruits pSLP76->T_Cell_Activation inhibits Degradation Proteasomal Degradation Prot1433->Degradation leads to Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 inhibits

Caption: HPK1-mediated negative regulation of TCR signaling and inhibition by this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments measuring the effect of this compound on pSLP-76 levels. This data is illustrative and based on expected outcomes for a potent HPK1 inhibitor.

Table 1: In Vitro Potency of this compound

ParameterThis compound
Biochemical IC50 (nM) e.g., 5.2
Cellular IC50 (pSLP-76, nM) e.g., 58
Cell Line e.g., Jurkat T-cells
Assay Type e.g., TR-FRET

Table 2: Dose-Dependent Inhibition of pSLP-76 by this compound in Primary Human T-Cells

This compound (nM)Normalized pSLP-76 Intensity (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
100.8515
500.5545
1000.3070
5000.1090
10000.0595

Experimental Protocols

Measuring the reduction in pSLP-76 (S376) is the primary method for confirming the target engagement of HPK1 inhibitors. Below are detailed protocols for Western Blotting and Intracellular Flow Cytometry.

General Experimental Workflow

The overall process for assessing this compound activity involves cell treatment followed by one of several detection methods.

Experimental_Workflow cluster_detection Detection Methods Start Start: Culture Cells (e.g., Jurkat, Primary T-Cells) Inhibitor Inhibitor Pre-incubation: Add this compound (various concentrations) Start->Inhibitor Stimulation T-Cell Stimulation: (e.g., anti-CD3/CD28) Inhibitor->Stimulation Harvest Harvest & Lyse Cells (for Western/ELISA) or Fix & Permeabilize (for Flow Cytometry) Stimulation->Harvest Western Western Blot Harvest->Western Flow Flow Cytometry Harvest->Flow ELISA ELISA / TR-FRET Harvest->ELISA Analysis Data Analysis: Quantify pSLP-76 levels vs. Total SLP-76 / Loading Control Western->Analysis Flow->Analysis ELISA->Analysis

Caption: Generalized workflow for assessing this compound activity on pSLP-76.

Protocol 1: Western Blot for Phospho-SLP-76 (Ser376)

This method allows for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.

1. Cell Culture and Treatment:

  • Culture Jurkat T-cells or primary human T-cells to a density of 2-5 x 10^6 cells/mL.

  • Pre-incubate cells with desired concentrations of this compound (e.g., 0 to 1000 nM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for 15-30 minutes at 37°C to induce HPK1 activation.

2. Cell Lysis:

  • Harvest cells by centrifugation (500 x g, 5 min, 4°C).

  • Wash once with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against pSLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

5. Stripping and Re-probing:

  • The membrane can be stripped and re-probed with antibodies for total SLP-76 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the pSLP-76 signal to the total SLP-76 or loading control signal.

  • Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control.

Protocol 2: Intracellular Flow Cytometry for Phospho-SLP-76 (Ser376)

This method allows for the quantitative analysis of SLP-76 phosphorylation at the single-cell level.

1. Cell Culture, Treatment, and Stimulation:

  • Follow Step 1 from the Western Blotting protocol.

2. Fixation:

  • Immediately after stimulation, fix the cells by adding pre-warmed formaldehyde to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.

3. Permeabilization:

  • Pellet the cells and resuspend in ice-cold permeabilization buffer (e.g., 90% methanol).

  • Incubate on ice for 30 minutes.

4. Intracellular Staining:

  • Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

  • Resuspend the cells in staining buffer containing a fluorochrome-conjugated anti-pSLP-76 (S376) antibody.

  • (Optional) Add other cell surface marker antibodies to identify specific T-cell subsets.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

5. Flow Cytometry Analysis:

  • Resuspend the cells in FACS buffer.

  • Acquire data on a flow cytometer.

6. Data Analysis:

  • Gate on the cell population of interest (e.g., live, single cells, or specific T-cell subsets).

  • Determine the Median Fluorescence Intensity (MFI) of the pSLP-76 signal for each treatment group.

  • Calculate the percentage inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control.

Expected Outcomes

Treatment with an effective dose of this compound is expected to result in a dose-dependent decrease in the level of pSLP-76 (Ser376) upon TCR stimulation. In contrast, the levels of total SLP-76 should remain largely unchanged over the short stimulation period. This reduction in pSLP-76 can be visualized as a decrease in band intensity on a Western blot or a lower MFI in flow cytometry. These results would confirm the target engagement of this compound and its ability to modulate the HPK1 signaling pathway. A strong correlation between the inhibition of pSLP-76 and an increase in T-cell effector functions, such as IL-2 secretion, is also anticipated.

References

Troubleshooting & Optimization

Hpk1-IN-41 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Hpk1-IN-41. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), with a reported half-maximal inhibitory concentration (IC50) of 0.21 nM.[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[2][3][4] By inhibiting HPK1, this compound enhances T-cell activation and cytokine production, making it a valuable tool for immuno-oncology research.[2] The kinase negatively regulates T-cell activation by phosphorylating key adaptor proteins like SLP-76, which ultimately dampens the immune response.

Q2: What are the primary solubility issues with this compound?

The main challenge with this compound is its low solubility in aqueous solutions. While it is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), it has a tendency to precipitate when diluted into aqueous buffers, a common procedure for in vitro and cell-based assays. This is a common characteristic of many small molecule kinase inhibitors due to their often hydrophobic nature.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For creating a concentrated stock solution of this compound, the use of high-purity, anhydrous DMSO is recommended. It is advisable to prepare a high-concentration stock solution, for example, 10 mM, from which further dilutions can be made.

Q4: How should I store this compound stock solutions?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the maximum concentration of DMSO that is tolerable for cells in culture?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxic effects. However, it is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any potential effects of the solvent on the biological system.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

This is the most frequently encountered issue and arises because the aqueous solubility limit of the compound has been surpassed. Below are systematic steps to troubleshoot and mitigate this problem.

Troubleshooting Workflow

G start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize DMSO Concentration (up to 0.5% v/v) step1->step2 If precipitation persists end_success Solubility Achieved step1->end_success Issue Resolved step3 Use a Co-Solvent System step2->step3 If precipitation persists step2->end_success Issue Resolved step4 Adjust pH of Aqueous Buffer step3->step4 If precipitation persists step3->end_success Issue Resolved step5 Employ Excipients (e.g., Cyclodextrins) step4->step5 If precipitation persists step4->end_success Issue Resolved step5->end_success Issue Resolved end_fail Consult Further step5->end_fail If precipitation persists

Caption: A stepwise workflow for troubleshooting this compound precipitation issues.

Detailed Troubleshooting Steps:
  • Lower the Final Concentration : The most direct approach is to reduce the final concentration of this compound in your working solution. The kinetic solubility of the compound in the aqueous buffer may have been exceeded.

  • Adjust the Final DMSO Concentration : While minimizing the solvent concentration is ideal, a slightly higher final DMSO concentration (up to 0.5% v/v) may be necessary to maintain the solubility of this compound. Always remember to include a vehicle control with the corresponding DMSO concentration.

  • Utilize a Co-Solvent System : If DMSO alone is insufficient, a co-solvent system can be effective. This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium. For some kinase inhibitors, formulations including polyethylene glycol (PEG), Tween-80, or corn oil have been used for in vivo studies.

  • Modify the pH of the Buffer : For compounds that are ionizable, adjusting the pH of the aqueous buffer can significantly impact solubility. It is important to note that the optimal pH for solubility might not be compatible with your biological assay, so this must be tested.

  • Use Excipients : The use of excipients like cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes. For example, a formulation with SBE-β-CD has been used for other HPK1 inhibitors.

Quantitative Data Summary

CompoundSolventReported ConcentrationNotes
HPK1-IN-2 dihydrochloride 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.51 mM)Clear solution.
HPK1-IN-2 dihydrochloride 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.51 mM)Clear solution.
HPK1-IN-32 DMSO50 mg/mL (93.17 mM)May require sonication.
DS21150768 DMSO100 mg/mL (161.63 mM)May require sonication.
HPK1-IN-26 DMSO100 mg/mL (272.13 mM)Requires sonication and warming to 80°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Allow the vial of this compound powder to reach room temperature before opening to avoid moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 434.49 g/mol , you would dissolve 4.34 mg in 1 mL of DMSO.

  • To aid dissolution, the vial can be gently warmed to 37°C for 5-10 minutes or placed in an ultrasonic bath for a few minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
  • Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

  • Ensure thorough and immediate mixing after adding the DMSO stock to the medium to minimize the risk of precipitation.

  • Keep the final DMSO concentration in the working solution below 0.5% (v/v) and include a vehicle control in your experimental setup.

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at serine 376. This phosphorylation event leads to the degradation of SLP-76, which destabilizes the TCR signaling complex and ultimately attenuates T-cell activation and cytokine production. This compound blocks this inhibitory signal, thereby enhancing the T-cell response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (Cytokine Production) SLP76->T_Cell_Activation Promotes Degradation SLP-76 Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibits

Caption: The inhibitory role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of this compound.

References

Improving Hpk1-IN-41 stability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-41. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and ensure the stability and efficacy of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the downstream phosphorylation of key adaptor proteins like SLP-76, which in turn enhances T-cell activation, proliferation, and cytokine production.[1][2] This makes it a valuable tool for research in immuno-oncology.

Q2: What are the primary challenges when working with this compound in cell culture?

A2: The main challenge with this compound and similar diaminopyrimidine carboxamide-based inhibitors is their low aqueous solubility. While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), the compound can precipitate when diluted into aqueous cell culture media.[1] This can lead to inconsistent results and difficulty in determining the effective concentration. Maintaining stability in culture over the course of an experiment is another key consideration.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] To do so, accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO. Ensure the solution is clear and homogenous before use. For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What is the recommended starting concentration for this compound in cell-based assays?

A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. A good starting point for dose-response experiments is in the range of 10 nM to 1 µM. For some potent HPK1 inhibitors, the half-maximal inhibitory concentration (IC50) in cellular assays can be in the low nanomolar range.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when using this compound in cell culture experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Compound precipitates out of solution upon dilution in cell culture media. Low aqueous solubility of this compound.- Decrease Final Concentration: Try using a lower final concentration of the inhibitor in your assay.- Increase Final DMSO Concentration: A slightly higher final DMSO concentration (up to 0.5%) may help maintain solubility, but always include a vehicle control with the same DMSO concentration to account for solvent effects.- Vortex During Dilution: Add the DMSO stock solution to the cell culture medium while vortexing or mixing to ensure rapid and even dispersion.- Prepare Fresh Dilutions: Always prepare working solutions fresh for each experiment and do not store aqueous dilutions.
Inconsistent or weaker-than-expected T-cell activation. 1. Inhibitor Degradation: this compound may not be stable over the duration of the experiment in cell culture conditions.2. Suboptimal Inhibitor Concentration: The effective concentration at the target site may be lower than anticipated due to poor cell permeability or efflux pump activity.3. Poor Cell Health or Suboptimal Stimulation: The observed effect of HPK1 inhibition is dependent on the activation state of the T-cells.- Assess Compound Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium (see Experimental Protocols). If significant degradation is observed, consider more frequent media changes.- Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.- Verify Cell Health and Stimulation: Ensure your T-cells are healthy and properly activated. Titrate anti-CD3/CD28 antibodies or the specific antigen to ensure optimal TCR stimulation.
High background or off-target effects observed. 1. High Inhibitor Concentration: Using excessively high concentrations of this compound can lead to the inhibition of other kinases. 2. DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells.- Perform a Dose-Response Analysis: Determine the lowest effective concentration that produces the desired phenotype to minimize off-target effects.- Control DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions, including a vehicle-only control.
Discrepancy between biochemical and cellular assay results. 1. Cell Permeability: The inhibitor may have poor permeability across the cell membrane.2. Cellular Metabolism: The inhibitor may be metabolized by the cells into an inactive form.3. Efflux by Cellular Pumps: The inhibitor could be actively transported out of the cells.- Use a Positive Control: Include a well-characterized HPK1 inhibitor with known cell permeability and activity as a positive control.- Consider Alternative Inhibitors: If poor cellular activity persists, consider using a different HPK1 inhibitor with a different chemical scaffold.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Please note that optimal concentrations should be empirically determined for your specific experimental system.

Parameter Hpk1-IN-4 General HPK1 Inhibitors Reference
Biochemical IC50 0.061 nMLow nanomolar range
Recommended Starting Concentration Range (Cell-based assays) Not specified10 nM - 1 µM
Stock Solution Solvent DMSODMSO
Stock Solution Storage -80°C (up to 6 months)-80°C
Solid Compound Storage -20°C-20°C

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 434.49 g/mol , you would need 4.34 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

    • It is critical to add the this compound stock solution to the culture medium while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.

    • The final concentration of DMSO should be kept consistent across all experimental conditions, including a vehicle control (e.g., 0.1% or 0.5% DMSO).

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium via LC-MS/MS

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (the same as used in your experiments)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Acetonitrile with 0.1% formic acid

  • Internal standard (a structurally similar compound not present in the sample)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.

    • Dispense aliquots of this solution into several sterile tubes.

    • Place the tubes in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.

    • Immediately process the sample to stop any further degradation. A common method is protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t1/2) of the compound in the cell culture medium. This will inform you of the frequency of media changes required to maintain a stable concentration of the inhibitor in your long-term experiments.

Visualizing Key Pathways and Workflows

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_Inhibition Inhibitor Action TCR TCR SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->TCR attenuates signaling Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 inhibits Troubleshooting_Workflow Start Inconsistent/Weak Results with this compound Check_Solubility Check for Precipitation Start->Check_Solubility Check_Stability Assess Compound Stability Check_Solubility->Check_Stability No Precipitation Solubility_Actions Adjust Dilution Protocol (Lower Conc., Vortexing) Check_Solubility->Solubility_Actions Precipitation Observed Check_Concentration Optimize Concentration Check_Stability->Check_Concentration Stability Confirmed Stability_Actions Perform Time-Course (LC-MS/MS) Increase Media Changes Check_Stability->Stability_Actions Instability Suspected Check_Cells Verify Cell Health & Stimulation Check_Concentration->Check_Cells Concentration Optimized Concentration_Actions Run Dose-Response Curve Check_Concentration->Concentration_Actions Suboptimal Response Cell_Actions Check Viability Titrate Stimulation Reagents Check_Cells->Cell_Actions Suboptimal Response End Consistent Results Check_Cells->End Cells Healthy & Stimulated Solubility_Actions->Check_Stability Stability_Actions->Check_Concentration Concentration_Actions->Check_Cells Cell_Actions->End

References

Potential off-target effects of Hpk1-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of Hpk1-IN-41, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Given the limited publicly available data on the specific off-target profile of this compound, this guide incorporates data from similar HPK1 inhibitors to inform best practices and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

This compound is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Upon T-cell activation, HPK1 phosphorylates downstream adapter proteins like SLP-76.[5] This action attenuates the immune response. This compound is designed to block the kinase activity of HPK1, thereby preventing this negative regulation and enhancing T-cell activation for applications such as cancer immunotherapy.

Q2: Why is understanding the kinase selectivity of this compound important?

Kinase inhibitors can often bind to multiple kinases, a phenomenon known as polypharmacology. This can lead to off-target effects that may confound experimental results or lead to toxicity in a clinical setting. The MAP4K family, to which HPK1 belongs, has a high degree of structural similarity, making the development of highly selective inhibitors challenging. Therefore, a thorough understanding of this compound's selectivity is crucial for the accurate interpretation of its biological effects.

Q3: Are there known off-target effects for this compound?

  • Other MAP4K family members: Due to the conserved nature of the ATP-binding pocket, cross-reactivity with other MAP4K kinases (e.g., MAP4K2, MAP4K3, MAP4K5) is a possibility.

  • Janus Kinases (JAKs): Some HPK1 inhibitors have shown off-target effects on members of the JAK family, which are involved in cytokine signaling.

  • Other kinases: Broad kinase profiling is necessary to identify other potential off-target interactions.

It is highly recommended that researchers perform their own comprehensive kinase selectivity profiling to understand the specific off-target effects of this compound in their experimental system.

Troubleshooting Guide

Problem: Observed IC50 for this compound is higher than expected.

Potential Cause Troubleshooting Steps
Sub-optimal Assay Conditions Verify that the pH and ionic strength of the assay buffer are optimal for HPK1 activity. Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme.
Inhibitor Degradation Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Enzyme Purity and Activity Use a high-purity recombinant HPK1 with good specific activity. Avoid repeated freeze-thaw cycles of the enzyme. Contaminating kinases could lead to inaccurate results.
Substrate Depletion or Product Inhibition Optimize incubation time and enzyme concentration to ensure the reaction remains in the linear range.

Problem: High variability between replicate wells in my assay.

Potential Cause Troubleshooting Steps
Edge Effects in Microplate To minimize evaporation, use plate sealers and consider not using the outer wells of the microplate for critical data points.
Compound Precipitation Visually inspect wells for any signs of compound precipitation, especially at higher concentrations. If necessary, adjust the solvent or reduce the highest concentration tested.

Problem: My cells are showing unexpected phenotypes after treatment with this compound.

Potential Cause Troubleshooting Steps
Off-target Kinase Inhibition The observed phenotype may be due to the inhibition of a kinase other than HPK1. Perform a kinase selectivity screen to identify potential off-targets.
On-target Effects in an Unexpected Pathway HPK1 is involved in multiple signaling pathways. The observed phenotype may be a legitimate on-target effect that was not anticipated.
Compound Cytotoxicity At higher concentrations, the compound may induce cytotoxicity. Determine the cytotoxicity profile of this compound in your cell line using an appropriate assay (e.g., MTS, CellTiter-Glo).
Experimental Controls Use a structurally unrelated HPK1 inhibitor as a control. If the unexpected phenotype persists, it is more likely to be an on-target effect of HPK1 inhibition.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for a Potent HPK1 Inhibitor

Disclaimer: The following data is representative of potent HPK1 inhibitors and is for illustrative purposes. A specific kinome scan for this compound is not publicly available.

Kinase TargetIC50 (nM)Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 0.061 1
MAP4K2>30>500
MAP4K3>30>500
JAK1>100>1600
LRRK2>100>1600

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Mobility Shift Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against HPK1.

  • Reagent Preparation : Prepare assay buffer, recombinant HPK1 enzyme, a fluorescently labeled peptide substrate, ATP, and serial dilutions of this compound.

  • Reaction Setup : In a microplate, combine the recombinant HPK1 enzyme (e.g., 0.625 nM final concentration), the peptide substrate (e.g., 3 µM final concentration), and the various concentrations of this compound.

  • Initiate Reaction : Initiate the kinase reaction by adding ATP (e.g., 22 µM final concentration).

  • Incubation : Incubate the reaction for a set period (e.g., 3 hours) at room temperature.

  • Stop Reaction : Stop the reaction by adding a quench solution.

  • Analysis : Analyze the samples using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.

  • Data Analysis : Calculate the percent inhibition based on the conversion of the substrate and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound binds to HPK1 in a cellular context.

  • Cell Treatment : Treat cultured cells with either this compound or a vehicle control.

  • Heating : Heat the cell lysates at a range of temperatures. If this compound binds to HPK1, it will stabilize the protein, making it more resistant to heat-induced denaturation.

  • Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection : Analyze the amount of soluble HPK1 at each temperature using Western blotting. A "thermal shift" (more soluble HPK1 at higher temperatures in the treated sample) confirms target engagement.

Visualizations

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibits Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Leads to Ub_Degradation->T_Cell_Activation Inhibits

Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental_Workflow cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Identification CETSA CETSA for Target Engagement pSLP76_Assay p-SLP-76 (Ser376) Phosphorylation Assay Kinome_Scan Broad Kinase Selectivity Screen Phenotypic_Screening Phenotypic Screening in HPK1 KO/KD Cells Unexpected_Phenotype Unexpected Cellular Phenotype Observed Unexpected_Phenotype->CETSA Unexpected_Phenotype->pSLP76_Assay Unexpected_Phenotype->Kinome_Scan Unexpected_Phenotype->Phenotypic_Screening

Caption: Experimental workflow for troubleshooting unexpected cellular phenotypes.

References

Technical Support Center: Optimizing Hpk1-IN-41 Concentration for T-cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with a comprehensive guide for utilizing Hpk1-IN-41 in T-cell assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate reproducible and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the ubiquitination and subsequent degradation of SLP-76, thereby dampening the T-cell activation signal. By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.

Q2: What is the recommended starting concentration for this compound in primary T-cell assays?

The optimal concentration of this compound should be determined empirically for each specific experiment and cell type. However, a good starting point for a dose-response experiment is a range of 10 nM to 1 µM . For some potent HPK1 inhibitors, IC50 values can be in the low nanomolar range. It is highly recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your desired readout (e.g., cytokine production, proliferation).

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. A concentrated stock solution (e.g., 10 mM) should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentration, dilute the stock solution in your T-cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that could impact T-cell viability or function, which is typically ≤ 0.1%.

Q4: What are the expected effects of this compound on primary T-cells?

Inhibition of HPK1 with this compound is expected to enhance T-cell effector functions. Key anticipated outcomes include:

  • Increased T-cell activation: Look for an upregulation of activation markers such as CD25 and CD69.

  • Enhanced T-cell proliferation: An increased number of cell divisions can be measured by assays like CFSE dilution.

  • Boosted cytokine production: Expect higher levels of key effector cytokines like IL-2, IFN-γ, and TNFα.

  • Increased sensitivity to antigens: HPK1 inhibition can lower the threshold for TCR activation, leading to a more robust response to lower antigen concentrations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low T-cell Viability High concentration of this compound or DMSO may be toxic.Perform a dose-response curve to find the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle-only (DMSO) control to assess solvent toxicity.
Suboptimal cell culture conditions.Ensure you are using fresh, complete RPMI medium and that your cells are seeded at an appropriate density.
Inconsistent or No Effect of this compound Suboptimal inhibitor concentration.Perform a dose-response experiment with a wider concentration range.
Short incubation time.Increase the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.
Degraded inhibitor.Use a fresh aliquot of the stock solution and avoid repeated freeze-thaw cycles.
Weak or no T-cell stimulation.Ensure that the anti-CD3 and anti-CD28 antibodies used for stimulation are at their optimal concentrations (e.g., 1 µg/mL each).
High Background Signal Contamination of cell culture.Maintain sterile technique and regularly check for signs of contamination.
Non-specific antibody binding in flow cytometry.Include appropriate isotype controls and optimize antibody concentrations.

Data Presentation

The following tables summarize the reported biochemical potency and cellular activity of various well-characterized HPK1 inhibitors in primary human T-cells. While specific data for this compound is not widely available, the data for these mechanistically similar compounds can serve as a valuable reference.

Table 1: Biochemical Potency of Select HPK1 Inhibitors

Compound Name/AliasBiochemical IC50 (nM)Assay Type
Compound 10.0465Biochemical assay
CFI-4024114.0 ± 1.3Not Specified
KHK-620Kinase activity assay
HPK1-IN-30.5Kinase activity assay

Table 2: Cellular Activity of Select HPK1 Inhibitors in Primary Human T-Cells

Compound Name/AliasKey Cellular EffectsAssay System
Compound 1Decreased SLP-76 phosphorylation, increased IL-2 and IFN-γ production.Human PBMCs stimulated with anti-CD3/CD28
CompKEnhanced T-cell immune responses and increased TCR avidity.Human primary T-cells and dendritic cells
A-745Augmented T-cell proliferation and cytokine production.In vitro immune cell activation assays
KHK-6Enhanced production of cytokines and increased expression of CD69, CD25, and HLA-DR.CD3/CD28-induced human T-cells

Experimental Protocols

Protocol 1: Primary Human T-Cell Isolation and Culture

Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for use in functional assays.

Materials:

  • Ficoll-Paque

  • PBS (Phosphate-Buffered Saline)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Human T-cell isolation kit

Procedure:

  • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMC layer twice with PBS.

  • Isolate T-cells from the PBMC population using a negative selection T-cell isolation kit according to the manufacturer's instructions.

  • Resuspend the purified T-cells in complete RPMI-1640 medium and determine cell concentration and viability.

Protocol 2: T-Cell Activation and this compound Treatment

Objective: To activate T-cells and assess the effect of this compound.

Materials:

  • Purified primary human T-cells

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • Anti-CD3 and anti-CD28 antibodies

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the wells with PBS before use.

  • Seed the purified T-cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add the this compound dilutions or vehicle control to the corresponding wells. It is common to pre-treat cells with the inhibitor for 1-2 hours before stimulation.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to co-stimulate the T-cells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

Protocol 3: Assessment of T-Cell Function

Objective: To measure T-cell activation, proliferation, and cytokine production.

Methods:

  • Cytokine Production:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).

  • T-Cell Proliferation (CFSE Dilution Assay):

    • Before stimulation, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

    • After the incubation period (typically 3-5 days for proliferation assays), harvest the cells.

    • Analyze the CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

  • Activation Marker Expression:

    • After 24-48 hours of stimulation, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against activation markers like CD25 and CD69.

    • Analyze the expression of these markers by flow cytometry.

Visualizations

Hpk1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., IL-2 production) SLP76->Downstream Activation HPK1->SLP76 Phosphorylation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruitment Ubiquitination Ubiquitination & Degradation FourteenThreeThree->Ubiquitination Ubiquitination->SLP76 Inhibition Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition

Caption: Hpk1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_T_Cells Isolate Primary Human T-Cells Pre_treat Pre-treat T-cells with This compound/Vehicle Isolate_T_Cells->Pre_treat Prepare_Inhibitor Prepare this compound & Controls Prepare_Inhibitor->Pre_treat Stimulate Stimulate with anti-CD3/CD28 Pre_treat->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Cytokine Cytokine Analysis (ELISA/Luminex) Incubate->Cytokine Proliferation Proliferation Assay (CFSE) Incubate->Proliferation Activation Activation Markers (Flow Cytometry) Incubate->Activation

Caption: Experimental Workflow for T-Cell Assays with this compound.

Troubleshooting_Tree Start Inconsistent/Unexpected Results Check_Viability Check T-cell Viability Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Check_Controls Review Controls (Vehicle, Stim/Unstim) Viability_OK->Check_Controls Yes High_Toxicity High Toxicity Viability_OK->High_Toxicity No Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Optimize_Dose Optimize Inhibitor Concentration (Dose-Response Curve) Controls_OK->Optimize_Dose Yes Control_Issue Control Issue Controls_OK->Control_Issue No Optimize_Time Optimize Incubation Time Optimize_Dose->Optimize_Time Check_Reagents Check Reagent Quality (Inhibitor, Antibodies) Optimize_Time->Check_Reagents Reduce_Concentration Reduce Inhibitor/DMSO Concentration High_Toxicity->Reduce_Concentration Troubleshoot_Assay Troubleshoot Basic Assay Setup (Stimulation, Staining) Control_Issue->Troubleshoot_Assay

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Hpk1-IN-41 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-41, a novel inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to block the kinase activity of HPK1 (also known as MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76. This phosphorylation leads to the dampening of the T-cell activation signal.[1] By inhibiting HPK1, this compound is expected to block this negative feedback loop, resulting in enhanced T-cell activation, proliferation, and cytokine production.

Q2: Is this compound expected to be directly cytotoxic to primary T-cells?

A2: Generally, inhibiting HPK1 is not expected to be directly cytotoxic to resting T-cells. The primary role of HPK1 is to negatively regulate T-cell activation. Therefore, inhibitors like this compound are intended to enhance T-cell effector functions upon stimulation. However, cytotoxicity can be observed under certain conditions, such as at very high concentrations of the compound, due to off-target effects, or in pre-activated T-cells through a phenomenon known as activation-induced cell death (AICD). One study noted that a different HPK1 inhibitor, "Compound 1," did not affect the viability of CD4+ and CD8+ T-cells at concentrations below 2.5µM.

Q3: What are the typical working concentrations for this compound in primary cell assays?

A3: The optimal working concentration for this compound will depend on the specific primary cell type, donor variability, and the experimental endpoint. It is crucial to perform a dose-response curve for your specific system. Based on data from other potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for functional assays.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide addresses common issues of unexpected cytotoxicity when using this compound in primary cell cultures.

Issue Potential Cause Recommended Solution
High cytotoxicity observed across all concentrations in resting primary cells. 1. High Compound Concentration: The concentrations used may be too high for the specific primary cells.Perform a dose-response experiment starting from a low nanomolar range to determine the cytotoxic concentration 50 (CC50). Aim to use concentrations well below the CC50 for functional assays.
2. Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to primary cells, especially at higher concentrations.Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
3. On-Target Toxicity: In some specific cell contexts, inhibiting HPK1 might lead to cellular stress or death.Investigate the specific signaling pathways in your cell type that are regulated by HPK1.
4. Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Stress from isolation, culture density, or media conditions can increase susceptibility to compound toxicity.Ensure primary cells are healthy and not stressed before beginning the experiment. Use appropriate media, supplements, and optimal cell densities.
Cytotoxicity observed only in activated primary T-cells. 1. Activation-Induced Cell Death (AICD): Enhanced TCR signaling due to HPK1 inhibition in pre-activated T-cells can trigger AICD.Modulate the strength of the T-cell activation signal (e.g., by titrating anti-CD3/CD28 antibodies). Assess apoptosis markers like Annexin V at different time points and inhibitor concentrations.
2. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended toxic effects.Review the selectivity profile of this compound if available. Test the effect of a structurally different HPK1 inhibitor to determine if the toxicity is compound-specific.
Inconsistent results or high variability between experiments. 1. Variability in Primary Cell Isolates: Primary cells from different donors can have significant biological variability.Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.
2. Inconsistent Cell Plating: Inaccurate cell counting or improper mixing can lead to uneven cell distribution.Ensure the cell suspension is homogeneous before and during plating. Use calibrated pipettes for accuracy.
3. Edge Effects in Microplates: Evaporation from the outer wells of a culture plate during long incubation periods can concentrate the compound and media components, leading to toxicity.To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental samples.

Quantitative Data Summary

The following tables summarize publicly available data for various well-characterized HPK1 inhibitors. This data can serve as a reference for designing experiments with this compound.

Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors

Compound NameBiochemical IC50 (nM)Cellular Activity (EC50/IC50, nM)Cell Type / AssayReference
RGT-1970.219 (IL-2 EC50)Human primary pan T-cells
RGT-1970.233 (pSLP76 IC50)Jurkat cells
Hpk1-IN-373.7Not specifiedNot specified
Compound 1Not specified~120 (pSLP76 IC50)Jurkat cells
KHK-620Not specifiedNot specified

Table 2: Representative Working Concentrations and Cytotoxicity Data

Compound NameAssay TypeWorking ConcentrationCytotoxicity ObservationReference
Compound 1T-cell activation< 2.5 µMNo effect on CD4+ and CD8+ T-cell viability
Hpk1-IN-37T-cell activation10 nM - 1 µMTitration recommended
RGT-197Cytotoxicity Assay3100 (IC50)IEC6 cells

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summaries of core experimental protocols for assessing the effects of this compound on primary cells.

Protocol 1: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

Objective: To quantify the number of viable cells in culture based on the amount of ATP present.

Materials:

  • Primary cells

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Plating: Prepare a cell suspension and dispense it into the wells of an opaque-walled 96-well plate. Include control wells with media only for background measurement.

  • Compound Treatment: Add serial dilutions of this compound to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

Protocol 2: Apoptosis Assessment (Annexin V and Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated primary cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound. For suspension cells, centrifuge to pellet.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)

Objective: To measure the proliferation of T-cells in response to stimulation and treatment with this compound.

Materials:

  • Isolated primary T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (or beads)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete medium.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Treatment and Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete medium.

    • Pre-incubate the cells with different concentrations of this compound for 1-2 hours.

    • Transfer cells to plates coated with anti-CD3 antibodies and add soluble anti-CD28 antibodies to stimulate activation and proliferation.

  • Incubation: Culture the cells for 3-5 days.

  • Data Acquisition: Harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Visualizations

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive Recruits SLP76_p p-SLP-76 (Ser376) LAT_SLP76->SLP76_p Downstream Downstream Signaling (e.g., NF-κB, AP-1) LAT_SLP76->Downstream Sustains HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 at Ser376 Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibits Ub_Degradation Ubiquitination & Degradation SLP76_p->Ub_Degradation Leads to Ub_Degradation->Downstream Inhibits Activation T-Cell Activation (Proliferation, Cytokines) Downstream->Activation Promotes Cytotoxicity_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Isolate Primary Cells (e.g., PBMCs) plate_cells Plate Cells in 96-well Plate start->plate_cells add_compound Add Serial Dilutions of this compound (and Vehicle Control) plate_cells->add_compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay read_plate Read Plate (Luminometer or Flow Cytometer) viability_assay->read_plate apoptosis_assay->read_plate calculate_cc50 Calculate CC50 & Determine Optimal Concentration Range read_plate->calculate_cc50

References

Inconsistent results with Hpk1-IN-41 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-41. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo experiments with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential inconsistencies and challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2][3][4] Upon T-cell activation, HPK1 phosphorylates adaptor proteins like SLP-76, leading to their degradation and a dampening of the immune response.[5] this compound competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity. This blockade prevents the phosphorylation of downstream targets, thereby sustaining T-cell activation, enhancing cytokine production (e.g., IL-2, IFN-γ), and promoting a more robust anti-tumor immune response.

Q2: I'm observing potent this compound activity in biochemical/in vitro assays, but see weak or no efficacy in my in vivo model. What could be the reason for this discrepancy?

A2: This is a common challenge when translating in vitro results to in vivo systems. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The compound may have poor oral bioavailability, rapid metabolism, or fast clearance in vivo, leading to insufficient exposure at the tumor site. It's crucial to perform PK/PD studies to ensure that the dosing regimen achieves and maintains the required therapeutic concentration.

  • Compound Stability and Solubility: this compound may be unstable or poorly soluble in the formulation used for in vivo administration, leading to lower-than-expected concentrations being delivered.

  • Tumor Microenvironment (TME): The TME is complex and can be highly immunosuppressive. Factors within the TME, such as the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or immunosuppressive cytokines, can counteract the intended effects of HPK1 inhibition.

  • Animal Model Selection: The chosen tumor model may not be immunologically responsive or may lack the specific immune cell infiltrates necessary for an HPK1 inhibitor to exert its effect.

  • Off-Target Effects: At higher concentrations required for in vivo studies, off-target effects of the inhibitor might confound the results.

Q3: What are the key biomarkers I should measure to confirm this compound target engagement in vivo?

A3: To confirm that this compound is hitting its target in your in vivo model, you should assess downstream signaling events. The most direct biomarker is the phosphorylation of SLP-76 at Serine 376 (pSLP-76 Ser376). A reduction in the pSLP-76/total SLP-76 ratio in immune cells isolated from treated animals (e.g., from splenocytes or tumor-infiltrating lymphocytes) compared to the vehicle control group would indicate target engagement. Additionally, you can measure downstream functional outcomes such as increased production of cytokines like IL-2 and IFN-γ by T-cells upon ex vivo restimulation.

Troubleshooting Inconsistent In Vivo Results

This guide provides a structured approach to troubleshooting inconsistent results observed during in vivo studies with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in tumor growth inhibition between animals in the same treatment group. Inconsistent Drug Formulation/Administration: Improper formulation leading to precipitation or non-homogenous suspension; inaccurate dosing due to incorrect administration technique (e.g., oral gavage).- Ensure the compound is fully dissolved or homogenously suspended in the vehicle. Prepare fresh formulations for each experiment. - Provide thorough training on administration techniques to ensure consistent delivery. - Consider performing a formulation stability study.
Animal Health and Tumor Implantation: Variations in animal health, age, or weight; inconsistent number of tumor cells implanted or implantation site.- Use animals of the same age, sex, and from the same vendor. - Standardize the tumor cell implantation procedure, including cell viability checks, injection volume, and anatomical location.
Lack of significant anti-tumor efficacy compared to vehicle control. Suboptimal Dosing Regimen: Insufficient dose or frequency of administration to maintain therapeutic drug levels.- Conduct a dose-ranging study to identify the optimal dose. - Perform pharmacokinetic (PK) studies to determine the half-life of the compound and establish a dosing schedule that ensures adequate target coverage.
Poor Pharmacokinetic Properties: Low oral bioavailability, high clearance, or rapid metabolism.- Analyze plasma and tumor tissue concentrations of this compound. - If metabolism is an issue, consider using a different administration route or co-administering with a metabolic inhibitor (with appropriate controls).
Immunologically "Cold" Tumor Model: The selected tumor model may lack sufficient T-cell infiltration for an immune-stimulating agent to be effective.- Characterize the immune infiltrate of your tumor model (e.g., by flow cytometry or IHC). - Consider using a more immunogenic tumor model or combining this compound with a therapy that can increase T-cell infiltration (e.g., radiation or a checkpoint inhibitor).
Unexpected Toxicity or Adverse Effects. Off-Target Kinase Inhibition: At higher doses, this compound may inhibit other kinases, leading to toxicity.- Perform a kinase selectivity panel to identify potential off-targets. - If off-target effects are suspected, consider using a structurally different HPK1 inhibitor as a control. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
Vehicle-Related Toxicity: The vehicle used to formulate this compound may be causing adverse effects.- Run a vehicle-only control group to assess any toxicity associated with the formulation.

Hpk1 Signaling Pathway and Inhibition

Hpk1_Signaling_Pathway cluster_Downstream Downstream Effects TCR TCR LAT LAT TCR->LAT Activation CD28 CD28 Gads Gads SLP76 SLP-76 LAT->SLP76 Recruitment Hpk1 HPK1 (MAP4K1) SLP76->Hpk1 Recruitment & Activation Hpk1_active Active HPK1 Hpk1->Hpk1_active pSLP76 pSLP-76 (Ser376) Hpk1_active->pSLP76 Phosphorylation Hpk1_IN_41 This compound Hpk1_IN_41->Hpk1_active Inhibition T_Cell_Activation_Up T-Cell Activation ↑ Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Activation_Down T-Cell Activation ↓ Degradation->T_Cell_Activation_Down

Troubleshooting Workflow for Inconsistent In Vivo Results

Troubleshooting_Workflow cluster_Compound Compound & Formulation Check cluster_Dosing Dosing & Administration Check cluster_Model Experimental Model Check start Inconsistent In Vivo Results (e.g., high variability, no efficacy) check_solubility Verify Compound Solubility & Stability in Vehicle start->check_solubility check_formulation Prepare Fresh Formulation Ensure Homogeneity check_solubility->check_formulation check_admin Verify Administration Technique (e.g., gavage, IP) check_formulation->check_admin check_pk Conduct Pharmacokinetic (PK) Study: - Plasma/Tumor Exposure - Half-life optimize_dose Optimize Dose & Schedule Based on PK/PD Data check_pk->optimize_dose check_pd Confirm Target Engagement in vivo (e.g., pSLP-76 in tumors/spleen) optimize_dose->check_pd check_admin->check_pk check_model Characterize Tumor Immune Infiltrate (Flow Cytometry/IHC) check_pd->check_model decision Results Improved? check_model->decision end_success Proceed with Optimized Protocol decision->end_success Yes end_reassess Re-evaluate Hypothesis: - Consider alternative model - Combination therapy - Off-target effects decision->end_reassess No

Generalized In Vivo Efficacy Protocol

This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of an HPK1 inhibitor like this compound in a syngeneic mouse model. Specific parameters should be optimized for each model and compound.

  • Cell Culture and Tumor Implantation:

    • Culture a murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) in appropriate media.

    • Harvest cells during the exponential growth phase and ensure high viability (>95%).

    • Inject 0.1 x 10^6 to 1 x 10^6 cells subcutaneously into the flank of 6-8 week old female mice (e.g., BALB/c for CT26, C57BL/6 for MC38).

  • Animal Randomization and Grouping:

    • Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: Positive control (e.g., anti-PD-1 antibody)

      • Group 4: this compound + Positive control

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation may require sonication to achieve a uniform suspension.

    • Administer this compound via the determined route (e.g., oral gavage) at the optimized dose and schedule (e.g., once or twice daily).

    • Administer the anti-PD-1 antibody (or isotype control) typically via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, twice a week).

  • Efficacy Monitoring and Endpoint Analysis:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Primary endpoints are typically tumor growth inhibition (TGI) and overall survival.

    • At the end of the study (or at an intermediate timepoint), tumors, spleens, and blood can be collected for pharmacodynamic analysis:

      • Tumor: Analyze immune cell infiltration by flow cytometry or immunohistochemistry.

      • Spleen/Tumor: Isolate lymphocytes to assess target engagement (pSLP-76) or for ex vivo restimulation assays to measure cytokine production.

References

Hpk1-IN-41 Vehicle Formulation for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate vehicle formulation for in vivo animal studies involving Hpk1-IN-41, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to its low aqueous solubility, a common characteristic of many kinase inhibitors, proper formulation is critical for achieving accurate and reproducible experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for animal studies?

A1: The main challenge with this compound is its low solubility in water. While it is highly soluble in dimethyl sulfoxide (DMSO), direct dilution of a DMSO stock into aqueous solutions for in vivo administration can lead to precipitation of the compound.[1] This can result in inaccurate dosing and poor bioavailability.

Q2: What is a recommended starting point for a vehicle formulation for this compound in rodents?

A2: For initial studies, a common and straightforward approach is to prepare a suspension of this compound in an aqueous vehicle containing a suspending agent. A widely used option is 0.5% to 1% methylcellulose (MC) or sodium carboxymethylcellulose (CMC-Na) in water.[3][4]

Q3: My compound is precipitating even with methylcellulose. What are my other options?

A3: If precipitation remains an issue, a co-solvent system is recommended. A widely used strategy for poorly soluble kinase inhibitors involves first dissolving the compound in a minimal amount of an organic solvent, such as DMSO, and then dispersing this solution into a larger volume of a non-aqueous or mixed vehicle. A common example is a formulation consisting of 10% DMSO and 90% corn oil.

Q4: Are there other multi-component vehicle options for kinase inhibitors?

A4: Yes, for compounds that are particularly difficult to formulate, a more complex vehicle system can be employed. An example used for another HPK1 inhibitor, HPK1-IN-2, consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water for injection. Another option that has been used for HPK1-IN-32 is 10% DMSO in a 20% solution of sulfobutylether-beta-cyclodextrin (SBE-β-CD) in saline.

Q5: What is the maximum safe concentration of DMSO for in vivo studies?

A5: To avoid toxicity, the final concentration of DMSO in the administered formulation should be kept as low as possible. While some studies tolerate up to 10% DMSO in specific vehicles like corn oil, a general recommendation is to keep the final DMSO concentration below 1%, and for some sensitive applications, even below 0.1%. It is crucial to include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation During Formulation Low aqueous solubility of this compound.Ensure the initial DMSO stock is fully dissolved. Vigorously vortex or sonicate the mixture while adding the DMSO stock to the vehicle. Consider using a co-solvent system like DMSO/corn oil.
Inconsistent Dosing Poor suspension homogeneity.After preparing the suspension, ensure it is continuously stirred or vortexed immediately before each animal is dosed to ensure a uniform concentration.
Animal Toxicity or Adverse Reactions Vehicle-related toxicity, particularly from high concentrations of organic solvents like DMSO.Reduce the percentage of the organic solvent in the final formulation. Ensure the vehicle is well-tolerated in the chosen animal model and administration route. Always include a vehicle-only control group to monitor for adverse effects.
Low Oral Bioavailability Poor dissolution of the compound in the gastrointestinal tract.Consider particle size reduction of the this compound powder before suspension. Explore lipid-based formulations or the use of solubilizing agents like cyclodextrins to enhance absorption.

Quantitative Data Summary

The following table summarizes common vehicle components and their typical concentrations for formulating poorly soluble kinase inhibitors for in vivo studies, based on literature for similar compounds.

Vehicle Component Function Typical Concentration Range Reference
DMSOOrganic Solvent5% - 10% (as initial solvent)
Corn OilLipid-based Vehicle90%
Methylcellulose (MC) / Carboxymethylcellulose (CMC-Na)Suspending Agent0.5% - 1% (w/v)
Polyethylene Glycol 300 (PEG300)Co-solvent40%
Tween-80Surfactant/Emulsifier5%
Sulfobutylether-beta-cyclodextrin (SBE-β-CD)Solubilizing Agent20% (in saline)

Experimental Protocols

Protocol 1: Preparation of a 10% DMSO / 90% Corn Oil Vehicle

  • Prepare this compound Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Dispersion in Corn Oil: In a separate sterile tube, measure out the required volume of corn oil (90% of the final volume).

  • Combine and Homogenize: While vigorously vortexing the corn oil, slowly add the this compound DMSO stock solution. Continue to vortex for several minutes to ensure a uniform dispersion.

  • Administration: Keep the final formulation under continuous agitation (e.g., on a stir plate) during dosing to maintain homogeneity.

Protocol 2: Preparation of an Aqueous Suspension with Methylcellulose

  • Prepare 0.5% Methylcellulose (MC) Solution: Heat approximately half of the required volume of purified water to 60-70°C. Slowly add the MC powder while stirring vigorously. Once dispersed, add the remaining volume as cold water and continue stirring until a clear solution forms. Allow to cool to room temperature.

  • Create a Paste: Weigh the required amount of this compound powder. In a mortar, add a small amount of the 0.5% MC solution to the powder and triturate with a pestle to create a smooth, uniform paste.

  • Final Suspension: Gradually add the remaining 0.5% MC solution to the paste while stirring continuously to achieve the final desired concentration.

  • Administration: Vigorously vortex the suspension immediately before each administration to ensure the compound is evenly distributed.

Visualizations

G cluster_prep Preparation of this compound Stock cluster_vehicle Vehicle Preparation & Formulation weigh_hpk1 Weigh this compound Powder add_dmso Add DMSO weigh_hpk1->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve combine Combine & Homogenize dissolve->combine Slowly add while vortexing measure_oil Measure Corn Oil (90% vol) measure_oil->combine final_formulation Final Formulation (10% DMSO / 90% Corn Oil) combine->final_formulation

Caption: Workflow for preparing a 10% DMSO / 90% corn oil formulation.

G cluster_pathway HPK1 Signaling Pathway & Inhibition TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 Phosphorylation of SLP-76 HPK1->SLP76 Phosphorylates enhanced_activation Enhanced T-Cell Activation & Anti-Tumor Response neg_reg Negative Regulation of T-Cell Activation SLP76->neg_reg Hpk1_IN_41 This compound Hpk1_IN_41->HPK1

Caption: this compound inhibits HPK1 to enhance T-cell activation.

References

Preventing Hpk1-IN-41 precipitation in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Hpk1-IN-41 precipitation in Phosphate-Buffered Saline (PBS) and other aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is understood to be a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] By inhibiting HPK1, compounds like this compound can block the downstream phosphorylation of adaptor proteins such as SLP-76, leading to enhanced T-cell activation and cytokine production.[5] This mechanism makes HPK1 inhibitors valuable tools for research in immuno-oncology.

Q2: Why is my this compound precipitating when I dilute it in PBS?

This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic (lipophilic) and have low aqueous solubility. This compound is likely highly soluble in organic solvents like dimethyl sulfoxide (DMSO), which is used to prepare concentrated stock solutions. When this concentrated DMSO stock is diluted into an aqueous buffer like PBS, the abrupt change in solvent polarity from organic to aqueous causes the compound's solubility to decrease dramatically. If the final concentration exceeds its aqueous solubility limit, the compound will "crash out" or precipitate. This phenomenon is known as antisolvent precipitation.

Q3: What are the consequences of this compound precipitation in my experiment?

Precipitation can lead to several significant experimental problems:

  • Inaccurate Dosing: The actual concentration of the soluble, active compound in your experiment will be much lower than intended, leading to unreliable and non-reproducible results.

  • Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.

  • Assay Interference: Precipitate can interfere with plate readings, microscopy, and flow cytometry-based assays.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells. It is best practice to keep the final DMSO concentration consistent across all samples, including vehicle controls.

  • Ideal: ≤ 0.1% (v/v)

  • Acceptable for many cell lines: ≤ 0.5% (v/v)

  • Potentially toxic: > 0.5% - 1%

Troubleshooting Guide: Preventing this compound Precipitation

If you observe precipitation after diluting your this compound DMSO stock in PBS or cell culture media, follow these steps.

Step 1: Optimize the Dilution Protocol

Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer is a primary cause of precipitation. A modified dilution method can prevent this.

  • Warm Your Buffer: Always use PBS or cell culture media pre-warmed to 37°C, as solubility is often lower at cold temperatures.

  • Perform Serial Dilutions: Instead of a single large dilution step, perform an intermediate dilution. For example, first, make a 10X or 100X intermediate dilution of your DMSO stock in your pre-warmed aqueous buffer.

  • Add Stock to Buffer (Not Vice Versa): Add the DMSO stock solution dropwise to the pre-warmed buffer while vortexing or mixing vigorously. This ensures rapid and even dispersion, preventing localized areas of high concentration that can initiate precipitation.

  • Consider Sonication: Briefly sonicating the final solution can help break up small precipitates and improve dissolution.

Step 2: Determine the Maximum Soluble Concentration

The intended final concentration of this compound may simply exceed its solubility limit in your buffer. It is crucial to determine this limit empirically.

  • Action: Perform a kinetic solubility test (see "Experimental Protocols" below) to find the maximum concentration of this compound that remains in solution in PBS under your experimental conditions.

  • Solution: If your target concentration is too high, lower it to be within the determined soluble range. Consider performing a dose-response experiment to identify the lowest effective concentration for your assay.

Step 3: Modify the Buffer Formulation

If optimizing the protocol and concentration is insufficient, modifying the buffer may be necessary.

  • Adjust pH: The solubility of ionizable compounds can be highly dependent on pH. If your experiment can tolerate it, test a range of pH values for your PBS to see if solubility improves.

  • Use Co-solvents or Surfactants: For in-vitro assays (not cell-based), consider adding solubility enhancers.

    • Co-solvents: A small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase solubility.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain the compound in solution.

Troubleshooting Workflow Diagram

G cluster_start Start cluster_protocol Protocol Optimization cluster_concentration Concentration Check cluster_formulation Formulation Adjustment cluster_end Outcome start Precipitation Observed in PBS warm_buffer Use Pre-warmed (37°C) Buffer? start->warm_buffer vortex Add Stock to Buffer While Vortexing? warm_buffer->vortex serial_dilution Perform Serial Dilution? vortex->serial_dilution solubility_test Perform Kinetic Solubility Test serial_dilution->solubility_test Still Precipitates end_node Solution Stable serial_dilution->end_node Resolved lower_conc Lower Final Concentration solubility_test->lower_conc modify_buffer Modify Buffer (e.g., pH, co-solvents) lower_conc->modify_buffer Still Precipitates lower_conc->end_node Resolved modify_buffer->end_node

Caption: A step-by-step workflow for troubleshooting this compound solubility problems.

Data Presentation

While specific data for this compound is not publicly available, the following table summarizes solubility information for other known HPK1 inhibitors, which are expected to have similar physicochemical properties. This data can serve as a guide for solvent selection and concentration limits.

CompoundSolventReported SolubilityNotes
HPK1-IN-3 DMSO≥ 60 mg/mL-
HPK1-IN-4 DMSO100 mg/mL (230.15 mM)May require sonication and warming to 37°C to increase solubility.
HPK1-IN-26 DMSO100 mg/mL (272.13 mM)Requires sonication and warming to 80°C.
HPK1-IN-32 DMSO50 mg/mL (93.17 mM)May require sonication.
DS21150768 DMSO100 mg/mL (161.63 mM)May require sonication.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer and/or sonicator

Procedure:

  • Calculate the mass of this compound powder required to make a 10 mM solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term stability.

Protocol 2: Determination of Kinetic Solubility in PBS

This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in PBS without immediate precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO. For example, create a 2-fold serial dilution series ranging from 10 mM down to ~20 µM.

  • Transfer 2 µL of each DMSO dilution into triplicate wells of the 96-well plate. Include wells with 2 µL of DMSO only as a vehicle control.

  • Using a multichannel pipette, rapidly add 198 µL of pre-warmed (37°C) PBS to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final concentrations of this compound will range from 100 µM down to ~0.2 µM.

  • Seal the plate and shake it at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance (optical density) at 620 nm.

  • Analysis: The lowest concentration at which a significant increase in absorbance is observed (compared to the DMSO-only control) is the point of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of this compound in PBS under these conditions.

HPK1 Signaling Pathway Visualization

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76. This phosphorylation event leads to the degradation of SLP-76, which dampens the signal for T-cell activation and cytokine release. Inhibition of HPK1 preserves SLP-76, thereby enhancing the anti-tumor immune response.

HPK1_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_outcome Cellular Response cluster_inhibitor Point of Intervention TCR TCR Engagement (Antigen Recognition) HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 Adaptor Protein SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation Leads to Signal_off Reduced T-Cell Signal (Immune Suppression) Degradation->Signal_off Signal_on Sustained T-Cell Signal (Immune Activation) Inhibitor This compound Inhibitor->HPK1_active Blocks Inhibitor->Signal_on Promotes

References

Validation & Comparative

Comparative Efficacy of HPK1 Inhibitors: Hpk1-IN-41 and BGB-15025

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Immuno-Oncology

In the rapidly evolving landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a compelling target. As a critical negative regulator of T-cell activation, its inhibition is a promising strategy to unleash the body's own immune system against tumors. This guide provides a detailed comparison of two potent HPK1 inhibitors, Hpk1-IN-41 and BGB-15025, to aid researchers and drug development professionals in their evaluation of these compounds. While publicly available data for this compound is limited, this guide utilizes data for the closely related compound, Hpk1-IN-42, as a proxy, alongside a more extensive preclinical and clinical profile of BGB-15025.

Executive Summary

Both Hpk1-IN-42 and BGB-15025 are highly potent inhibitors of HPK1, a key intracellular immune checkpoint.[1] BGB-15025 has a more extensively documented preclinical and clinical profile, demonstrating robust activity both in laboratory settings and in animal models, particularly when used in combination with anti-PD-1 therapy.[1][2] While Hpk1-IN-42 displays high biochemical potency, a comprehensive public record of its cellular and in vivo efficacy is not as readily available, which currently limits a direct, in-depth comparison.[1]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for Hpk1-IN-42 and BGB-15025, offering a snapshot of their biochemical potency and cellular activity.

Table 1: Biochemical Potency

CompoundTargetIC50 (nM)
Hpk1-IN-42HPK10.24[1]
BGB-15025HPK11.04

Table 2: Cellular Activity

CompoundAssayCell LineIC50/EC50 (nM)
Hpk1-IN-42 (or related compound)pSLP76 (Ser376) InhibitionJurkat3
BGB-15025pSLP76 InhibitionT-cellsConcentration-dependent reduction

Mechanism of Action: Targeting the HPK1 Signaling Pathway

HPK1, also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the degradation of SLP-76, which in turn dampens T-cell activation, proliferation, and cytokine production. HPK1 inhibitors block this kinase activity, thereby preventing the phosphorylation of SLP-76 and sustaining the anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 ERK ERK SLP76->ERK pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Production ERK->T_Cell_Activation HPK1->SLP76 Phosphorylates HPK1_Inhibitor This compound / BGB-15025 HPK1_Inhibitor->HPK1 Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->T_Cell_Activation Inhibits

HPK1 Signaling Pathway and Inhibition.

Experimental Protocols: Evaluating Efficacy

The assessment of HPK1 inhibitor efficacy involves a multi-tiered approach, progressing from biochemical assays to cellular and finally in vivo models.

1. In Vitro Kinase Assay (Biochemical Potency)

  • Objective: To determine the direct inhibitory effect of the compound on HPK1 kinase activity.

  • Methodology:

    • Recombinant human HPK1 enzyme is incubated with a specific substrate (e.g., a peptide containing the SLP-76 phosphorylation site) and ATP.

    • The inhibitor (this compound or BGB-15025) is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ Kinase Assay or radiometric assays.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

2. Cellular Phospho-SLP76 Assay (Cellular Activity)

  • Objective: To measure the ability of the inhibitor to block HPK1 activity within a cellular context.

  • Methodology:

    • A relevant T-cell line (e.g., Jurkat) or primary T-cells are used.

    • Cells are pre-treated with different concentrations of the HPK1 inhibitor.

    • T-cell receptor signaling is stimulated (e.g., using anti-CD3/CD28 antibodies).

    • Cells are lysed, and the level of phosphorylated SLP-76 (at Ser376) is measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

    • The IC50 or EC50 value for the inhibition of SLP-76 phosphorylation is determined. BGB-15025 has been shown to potently reduce SLP76 phosphorylation in a concentration-dependent manner in T-cell-based assays.

3. In Vivo Tumor Models (Anti-Tumor Efficacy)

  • Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor in a living organism.

  • Methodology:

    • Syngeneic mouse tumor models (e.g., CT26 colon carcinoma or EMT-6 breast cancer) are used, where the mouse has a competent immune system.

    • Tumor cells are implanted into the mice.

    • Once tumors are established, mice are treated with the HPK1 inhibitor (e.g., BGB-15025 administered orally), a vehicle control, and potentially in combination with other immunotherapies like an anti-PD-1 antibody.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and immune organs (like the spleen) can be harvested for further analysis, such as quantifying immune cell infiltration and activation. BGB-15025 has demonstrated a combination effect with an anti-PD-1 antibody in CT26 and EMT-6 syngeneic tumor models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Assays (pSLP76 Inhibition, Cytokine Production) Biochemical->Cellular Proceed if potent TumorModel Syngeneic Mouse Tumor Model Cellular->TumorModel Proceed if active Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) TumorModel->Efficacy Pharmacodynamics Pharmacodynamic Analysis (Immune Cell Profiling) Efficacy->Pharmacodynamics

General Experimental Workflow for HPK1 Inhibitors.

Clinical Development

BGB-15025 is currently in Phase I clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody tislelizumab. Preliminary results suggest that the combination therapy improves the antitumor activity of BGB-15025.

Conclusion

Both Hpk1-IN-42 and BGB-15025 are potent inhibitors of HPK1, a promising target for cancer immunotherapy. The available data for BGB-15025 showcases a comprehensive preclinical profile, including biochemical potency, cellular activity, and in vivo efficacy, which has supported its progression into clinical trials. While Hpk1-IN-42 demonstrates high biochemical potency, further public disclosure of its cellular and in vivo efficacy data is necessary for a more direct and thorough comparison with BGB-15025. Continued research and data publication on this compound/42 will be crucial to fully understand its therapeutic potential relative to other HPK1 inhibitors in development.

References

Validating Hpk1-IN-41: A Comparative Guide to On-Target Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of Hpk1-IN-41, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other known HPK1 inhibitors. The experimental data summarized herein offers a quantitative basis for evaluating its performance and provides detailed methodologies for key validation assays.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] By inhibiting HPK1, small molecule inhibitors like this compound can enhance the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[2] Rigorous experimental validation is crucial to confirm the on-target activity and mechanism of action of any new HPK1 inhibitor.

Comparative Analysis of HPK1 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to other publicly disclosed HPK1 inhibitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to quantify their on-target activity.

Inhibitor Name/CodeAssay TypeCell Line/SystemIC50/EC50 ValueReference
This compound Biochemical -0.061 nM [3]
Compound [I] (EMD Serono)Biochemical-0.2 nM[4]
Cell-based (pSLP76)Jurkat3 nM[4]
Cell-based (IL-2 secretion)Primary T-cells1.5 nM (EC50)
BGB-15025Biochemical-1.04 nM
XHSBiochemical-2.6 nM
Cell-based (pSLP76)Human PBMC0.6 µM
SunitinibBiochemical-15 nM

HPK1 Signaling Pathway and Inhibition

HPK1 functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is activated and phosphorylates the adapter protein SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately dampens T-cell activation. HPK1 inhibitors block this kinase activity, preventing SLP-76 phosphorylation and sustaining the T-cell activation signal.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibition Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Validation Workflow

The validation of a novel HPK1 inhibitor like this compound requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition, cellular assays to confirm on-target engagement, and functional assays to measure the downstream effects on immune cell activation.

Experimental_Workflow cluster_Biochemical Direct Inhibition cluster_Cellular On-Target Effect in Cells cluster_Functional Downstream Biological Effect Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Assay Cellular Target Engagement Assay (pSLP-76 Measurement) Biochemical_Assay->Cellular_Assay Biochem_Output Determine IC50 Biochemical_Assay->Biochem_Output Functional_Assay Functional T-Cell Assay (IL-2 Production) Cellular_Assay->Functional_Assay Cellular_Output Measure pSLP-76 Inhibition (IC50) Cellular_Assay->Cellular_Output Functional_Output Quantify IL-2 Secretion (EC50) Functional_Assay->Functional_Output

Caption: A typical workflow for the validation of a kinase inhibitor.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Principle : The assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.

  • Materials :

    • Recombinant Human HPK1 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test inhibitors (e.g., this compound) serially diluted in DMSO

  • Procedure :

    • Prepare the kinase reaction mixture with HPK1 enzyme and MBP substrate in Kinase Assay Buffer.

    • Add 1 µL of the test inhibitor at various concentrations or DMSO (vehicle control) to a 384-well plate.

    • Add 2 µL of the HPK1 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis : The percentage of kinase activity relative to the DMSO control is plotted against the inhibitor concentration. The IC50 value is calculated from the resulting dose-response curve using a four-parameter logistic fit.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.

  • Principle : Flow cytometry is used to quantify the levels of phosphorylated SLP-76 at Serine 376 in immune cells.

  • Materials :

    • Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)

    • RPMI-1640 medium with 10% FBS

    • T-cell activators (e.g., anti-CD3/CD28 antibodies)

    • Test inhibitors

    • Fixation and permeabilization buffers

    • Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody

  • Procedure :

    • Culture Jurkat T-cells or isolate PBMCs.

    • Pre-incubate cells with varying concentrations of the HPK1 inhibitor for 1-2 hours.

    • Stimulate T-cell activation using anti-CD3 and anti-CD28 antibodies for 30 minutes.

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with ice-cold methanol.

    • Stain the cells with the anti-pSLP-76 (Ser376) antibody.

    • Acquire data on a flow cytometer.

  • Data Analysis : The median fluorescence intensity (MFI) of the pSLP-76 signal is quantified. The percent inhibition of pSLP-76 phosphorylation for each inhibitor concentration is calculated relative to the stimulated control, and the IC50 value is determined.

T-Cell Activation (IL-2 Production) Assay

This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation, which is an increase in the production of the cytokine Interleukin-2 (IL-2).

  • Principle : Inhibition of HPK1 enhances TCR signaling, leading to increased T-cell activation and secretion of cytokines like IL-2.

  • Materials :

    • Human PBMCs or a T-cell line (e.g., Jurkat)

    • TCR activators (e.g., anti-CD3/CD28 antibodies)

    • Test compounds

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • IL-2 ELISA Kit

  • Procedure :

    • Isolate and plate PBMCs or culture Jurkat cells.

    • Treat the cells with a range of concentrations of the test compound.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Culture the cells for 24 to 48 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis : Plot the IL-2 concentration against the inhibitor concentration to determine the EC50, the concentration that elicits a half-maximal response.

References

Hpk1-IN-41: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, using available data for close analogs and representative compounds as a reference for Hpk1-IN-41. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for cancer immunotherapy.[1] The development of highly selective HPK1 inhibitors is crucial for enhancing anti-tumor immunity while minimizing off-target effects that could lead to toxicity.[2]

Comparative Analysis of Kinase Inhibitor Selectivity

The therapeutic potential of a kinase inhibitor is intrinsically linked to its selectivity. An ideal inhibitor will potently target HPK1 with minimal interaction with other kinases, particularly those within the same family (MAP4K) or those involved in crucial cellular signaling pathways.[1][3] Due to the conserved nature of the ATP-binding site across the human kinome, achieving high selectivity is a significant challenge in drug development.[2]

While a comprehensive, publicly available kinome-wide selectivity dataset for this compound is not available, this guide presents data from well-characterized, potent HPK1 inhibitors to illustrate a typical selectivity profile. This comparative data is essential for researchers to understand the performance of this class of inhibitors.

Quantitative Selectivity Profile of a Representative HPK1 Inhibitor

The following table summarizes the biochemical potency and selectivity of a representative potent HPK1 inhibitor against a panel of related and unrelated kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.

Kinase TargetRepresentative Inhibitor IC50/Ki (nM)Selectivity Fold (Off-target/HPK1)Reference
HPK1 (MAP4K1) 1.9 -
GCK (MAP4K2)>1000>526
GLK (MAP4K3)>1000>526
KHS (MAP4K5)>1000>526
MINK1 (MAP4K6)>1000>526
TNIK (MAP4K7)>1000>526
JAK11952.6>1027
JAK2>10000>5263
CDK2>10000>5263

Note: The data presented is for the potent HPK1 inhibitor GNE-1858 and other representative compounds. This table is for illustrative purposes to demonstrate a typical high-selectivity profile for this class of inhibitors.

HPK1 Signaling Pathway and Inhibition

HPK1 plays a crucial role in the negative regulation of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating the T-cell activation signal. Potent and selective inhibitors of HPK1, like this compound, block this negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Ub_Degradation Ubiquitination & Degradation SLP76->Ub_Degradation T_Cell_Activation T-Cell Activation (e.g., IL-2 production) SLP76->T_Cell_Activation HPK1->SLP76 Phosphorylation (Ser376) Hpk1_IN_41 This compound Hpk1_IN_41->HPK1 Inhibition

Caption: Simplified HPK1 signaling pathway in T-cells and the point of inhibition by this compound.

Experimental Protocols

Accurate determination of a kinase inhibitor's selectivity profile is essential for its preclinical development. The following are detailed methodologies for key experiments used to assess the potency and selectivity of HPK1 inhibitors.

In Vitro Kinase Inhibition Assay (Kinome Profiling)

This assay is used to determine the inhibitory activity of a compound against a large panel of kinases, providing a comprehensive selectivity profile.

Objective: To determine the IC50 values of an HPK1 inhibitor against a broad range of kinases.

Principle: A widely used method for kinome profiling is a competition-based binding assay, such as the KINOMEscan™ platform. This assay measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the active site of a large panel of kinases. The amount of kinase that remains bound to the immobilized ligand is quantified.

Methodology:

  • Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Competition: The test compound (e.g., this compound) is added at various concentrations to the mixture. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand and prevent the kinase from binding to the solid support.

  • Washing: Unbound kinase and the test compound are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound at a given inhibitor concentration. These values are then used to calculate the dissociation constant (Kd) or IC50 value for each kinase.

Cellular Phospho-SLP-76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.

Objective: To assess the cellular potency of an HPK1 inhibitor in blocking its downstream signaling.

Principle: Inhibition of HPK1 in a relevant cell line (e.g., Jurkat T-cells or primary human T-cells) will lead to a decrease in the phosphorylation of SLP-76 at the Serine 376 residue upon T-cell receptor stimulation. This change in phosphorylation can be quantified using methods like ELISA or Western blotting.

Methodology:

  • Cell Culture and Treatment: Culture Jurkat T-cells or primary human T-cells and pre-incubate them with a serial dilution of the HPK1 inhibitor or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Cell Lysis: After a short incubation period (e.g., 5-15 minutes), lyse the cells to extract the proteins.

  • Quantification of pSLP-76:

    • ELISA: Use a sandwich ELISA kit with a capture antibody specific for total SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376).

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SLP-76 (Ser376) and total SLP-76 (as a loading control).

  • Data Analysis: Quantify the signal for phosphorylated SLP-76 and normalize it to the total SLP-76 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A1 High-Throughput Screening (Primary Target - HPK1) A2 Kinome-wide Selectivity Profiling (e.g., KINOMEscan™) A1->A2 Identify Potent Hits B1 Cellular Target Engagement (e.g., pSLP-76 Assay) A2->B1 Validate in Cellular Context B2 Functional T-Cell Assays (e.g., IL-2, IFN-γ Production) B1->B2 Confirm Cellular Potency

References

A Head-to-Head Preclinical Comparison of HPK1 Inhibitors: CFI-402411 vs. Compound K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1): the clinical-stage compound CFI-402411 and the well-characterized preclinical tool, Compound K. This analysis focuses on their mechanism of action, in vitro and in vivo potency, and the experimental designs used to evaluate their efficacy, offering a comprehensive resource for advancing immuno-oncology research.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of T-cell and B-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, these compounds aim to unleash a more robust and sustained anti-tumor immune response.

Mechanism of Action: Releasing the Brakes on the Immune System

Both CFI-402411 and Compound K are potent and selective inhibitors of HPK1. HPK1 functions as an intracellular immune checkpoint by dampening T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a subsequent reduction in T-cell activation. By blocking the kinase activity of HPK1, both CFI-402411 and Compound K prevent this negative feedback loop. This results in sustained T-cell activation, enhanced production of effector cytokines like IL-2 and IFN-γ, and ultimately, a more potent immune-mediated destruction of cancer cells. Preclinical studies have shown that pharmacological inhibition of HPK1 can lead to significant anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

HPK1_Signaling_Pathway HPK1 Signaling Pathway and Inhibition TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation pSLP76 pSLP-76 (Inactive) HPK1->pSLP76 Phosphorylation Inhibitor CFI-402411 or Compound K Inhibitor->HPK1 Degradation Proteasomal Degradation pSLP76->Degradation Suppression Suppression of T-Cell Activation Degradation->Suppression

HPK1 Signaling Pathway and Inhibition

Comparative Preclinical Data

The following tables provide a summary of the available preclinical data for CFI-402411 and Compound K, allowing for a quantitative comparison of their in vitro and in vivo activities.

Table 1: In Vitro Activity
ParameterCFI-402411Compound K
Biochemical HPK1 IC50 4.0 ± 1.3 nM[1]2.6 nM[2]
Cellular pSLP-76 Inhibition IC50 (Human PBMCs) Data not publicly available~290 nM[3]
IL-2 Production EC50 (Human PBMCs) Data not publicly availableData not publicly available
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
ParameterCFI-402411Compound K
Mouse Model Various syngeneic cancer models mentioned, but specific data is limited.[1][4]1956 Sarcoma, MC38 Colon Adenocarcinoma
Dosing Regimen Orally administered30 mg/kg and 100 mg/kg, twice daily
Monotherapy Efficacy Potent anti-leukemic effects observed in several mouse models.Dose-dependent inhibition of pSLP76 in T-cells from tumor-bearing mice.
Combination Therapy with anti-PD-1 Currently in clinical trials in combination with pembrolizumab.Superb antitumor efficacy in combination with anti-PD-1 in the 1956 sarcoma and MC38 models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory activity of a compound against the HPK1 enzyme.

Protocol:

  • Recombinant HPK1 enzyme is incubated with a kinase buffer containing ATP and a substrate peptide.

  • The test compound (CFI-402411 or Compound K) is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining.

  • The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of HPK1, within a cellular context.

Protocol:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are cultured.

  • Cells are pre-incubated with various concentrations of the HPK1 inhibitor.

  • T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies.

  • After a short incubation, the cells are fixed and permeabilized.

  • The levels of intracellular phosphorylated SLP-76 (at Serine 376) are measured by flow cytometry using a phospho-specific antibody.

  • The IC50 value for the inhibition of SLP-76 phosphorylation is determined from the dose-response curve.

pSLP76_Assay_Workflow Cellular pSLP-76 Assay Workflow Start Start: Isolate PBMCs or Culture T-Cells Incubate Pre-incubate with HPK1 Inhibitor (Varying Concentrations) Start->Incubate Stimulate Stimulate with anti-CD3/CD28 Antibodies Incubate->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm Stain Stain with anti-pSLP-76 Antibody FixPerm->Stain Flow Analyze by Flow Cytometry Stain->Flow Analyze Calculate IC50 for pSLP-76 Inhibition Flow->Analyze

Cellular pSLP-76 Assay Workflow
In Vivo Syngeneic Mouse Models

These models are crucial for evaluating the anti-tumor efficacy of HPK1 inhibitors in an immunocompetent setting.

Protocol:

  • Murine tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into syngeneic mice (e.g., C57BL/6).

  • Once tumors are established and reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, HPK1 inhibitor monotherapy, anti-PD-1 antibody monotherapy, and combination therapy).

  • The HPK1 inhibitor is administered, typically orally, at a predetermined dose and schedule.

  • Tumor growth is monitored regularly by caliper measurements to calculate tumor volume.

  • At the end of the study, tumors and immune organs (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis, such as assessing immune cell infiltration and cytokine levels within the tumor microenvironment.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start: Implant Syngeneic Tumor Cells in Mice TumorGrowth Allow Tumors to Establish Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Treat Administer Treatment: - Vehicle - HPK1 Inhibitor - anti-PD-1 - Combination Randomize->Treat Monitor Monitor Tumor Volume and Animal Health Treat->Monitor Endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis Monitor->Endpoint PD_Analysis Pharmacodynamic Analysis: - Immune Cell Infiltration - Cytokine Levels Endpoint->PD_Analysis

In Vivo Efficacy Study Workflow

Conclusion

Both CFI-402411 and Compound K are potent inhibitors of HPK1 with promising preclinical activity that supports the continued development of this class of immuno-oncology agents. CFI-402411 has advanced into clinical development, and its performance in patients will be the ultimate validation of targeting HPK1 for cancer therapy. The preclinical data available for Compound K provides a valuable benchmark for the field and highlights the key in vitro and in vivo assays used to characterize HPK1 inhibitors. Further research and the public dissemination of detailed preclinical and clinical data will be crucial in fully understanding the therapeutic potential of HPK1 inhibition in the fight against cancer.

References

Combination Therapies on the Rise: A Comparative Guide to HPK1 Inhibitors and Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell activation, is a promising strategy in cancer immunotherapy. By blocking HPK1, the threshold for T-cell activation is lowered, enhancing the immune system's ability to attack cancer cells. This mechanism is particularly synergistic with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, which function to release the brakes on already activated T-cells. Preclinical and early clinical studies have shown that combining HPK1 inhibitors with ICIs can lead to more robust and durable anti-tumor responses.[1]

Quantitative Data Summary

The following tables summarize the performance of various HPK1 inhibitors when used in combination with checkpoint inhibitors in preclinical and clinical settings.

Table 1: Preclinical Efficacy of HPK1 Inhibitors in Combination with Anti-PD-1/PD-L1 Antibodies

HPK1 InhibitorAnimal ModelTreatmentTumor Growth Inhibition (TGI)Reference
Unnamed Inhibitor [I]CT26 Syngeneic Model30 mg/kg p.o. twice daily + anti-PD-1 (3 mg/kg i.p.)95%[2]
HMC-B17CT26 ModelCombination with anti-PD-L1 antibody71.24%[3]
DS-21150768MC38 OVA APL (Y3) tumorCombination with anti-PD-L1 antibodySignificantly delayed tumor growth (specific % not provided)[4]
GNE-1858Zebrafish Xenograft Model (NHL)Combination with anti-PD-1Enhanced T-cell cytotoxicity and tumor response[5]
Compound 1Not specifiedCombination with pembrolizumabSynergistic enhancement of IFN-γ production

Table 2: Early Clinical Trial Data for HPK1 Inhibitors in Combination with Checkpoint Inhibitors

HPK1 InhibitorClinical Trial PhaseCombination AgentTumor TypeKey FindingsReference
BGB-15025Phase 1/2 (NCT04649385)Tislelizumab (anti-PD-1)Advanced Solid TumorsORR: 18.4% (combination) vs. 0% (monotherapy); DCR: 57.1% (combination) vs. 35.0% (monotherapy)
NDI-101150Phase 1/2PembrolizumabSolid TumorsCombination cohorts are ongoing. Monotherapy showed early efficacy in RCC.
CFI-402411Phase 1/2 (NCT04521413)PembrolizumabAdvanced Solid MalignanciesFirst-in-human study evaluating safety and tolerability of the combination.
GRC 54276Phase 1/2 (NCT05878691)Not specifiedAdvanced Solid Tumors and LymphomasFirst-in-human trial initiated.

ORR: Objective Response Rate; DCR: Disease Control Rate; RCC: Renal Cell Carcinoma; NHL: Non-Hodgkin's Lymphoma.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of HPK1 and a general workflow for preclinical evaluation of combination therapies.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_LAT LAT Signalosome cluster_PD1 PD-1 Checkpoint Pathway TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Antigen Presentation CD3 CD3 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., MAPK pathway) SLP76->Downstream pSLP76 pSLP-76 HPK1->pSLP76 phosphorylates Hpk1_Inhibitor Hpk1-IN-41 (or other HPK1i) Hpk1_Inhibitor->HPK1 inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation Activation T-Cell Activation, Proliferation, & Cytokine Release Downstream->Activation PD1 PD-1 SHP2 SHP-2 PD1->SHP2 recruits PDL1 PD-L1 (on tumor cell) PDL1->PD1 binds SHP2->ZAP70 dephosphorylates & inhibits Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->PD1 blocks binding Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials biochem Biochemical Assays (Kinase Activity) cellular Cellular Assays (pSLP-76 levels, Cytokine Release) biochem->cellular syngeneic Syngeneic Mouse Tumor Models cellular->syngeneic treatment Treatment Groups: - Vehicle - HPK1i - anti-PD-1 - Combination syngeneic->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Immunophenotyping (Flow Cytometry) monitoring->analysis phase1 Phase 1 (Safety & Tolerability) analysis->phase1 Promising Results phase2 Phase 2 (Efficacy) phase1->phase2

References

A Comparative Guide to the Activity of Hpk1-IN-41 and Other Selective Inhibitors Across Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor activity, with a focus on Hpk1-IN-41. As public data for a compound specifically named "this compound" is not available, this document establishes a framework for its evaluation by comparing several potent and well-characterized HPK1 inhibitors. The methodologies and data presented serve as a benchmark for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular target engagement, and functional activity of novel HPK1 inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of immune cell activation.[1] Primarily expressed in hematopoietic cells, HPK1 dampens T-cell receptor (TCR) signaling, thereby limiting T-cell activation, proliferation, and cytokine production.[1][2] This immunosuppressive role makes HPK1 a compelling therapeutic target in immuno-oncology.[3] By inhibiting HPK1, it is possible to enhance the body's anti-tumor immune response.[3]

The HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the immunological synapse and activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at the serine 376 residue (pSLP-76). This phosphorylation event creates a docking site for 14-3-3 proteins, which leads to the ubiquitination and degradation of SLP-76, effectively terminating the activation signal. Pharmacological inhibition of HPK1 blocks this negative feedback loop, sustaining T-cell signaling and boosting anti-tumor immunity.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Recruits & Activates Antigen Antigen Antigen->TCR Engagement HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->T_Cell_Activation Degradation Signal Termination (Degradation) pSLP76->Degradation Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibits

Caption: HPK1 signaling pathway in T-cell activation.

Data Presentation: Comparative Inhibitor Potency

The efficacy of HPK1 inhibitors is determined through a tiered approach, beginning with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional outcomes.

Table 1: Biochemical Potency of HPK1 Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) of various inhibitors against the purified HPK1 enzyme. Lower IC50 values indicate higher potency.

Inhibitor Name/CodeBiochemical IC50 (nM)Assay MethodReference
Compound [I] (EMD Serono) 0.2Not Specified
Hpk1-IN-42 0.24Biochemical Kinase Assay
Hpk1-IN-4 (Compound 22) 0.061Biochemical Assay
GNE-1858 1.9Biochemical Kinase Assay
Compound K (BMS) 2.6Biochemical Kinase Assay
XHS 2.6Biochemical Assay
Sunitinib ~10Biochemical Kinase Assay
Table 2: Cellular Activity of HPK1 Inhibitors

This table presents the potency of inhibitors in cellular assays, which measure either direct target inhibition (pSLP-76) or a downstream functional effect (IL-2 secretion).

Inhibitor Name/CodeAssay TypeCell Line / SystemIC50 / EC50 (nM)Reference
Compound [I] (EMD Serono) pSLP-76 (Ser376) InhibitionJurkat3
Compound [I] (EMD Serono) IL-2 SecretionPrimary T-cells1.5 (EC50)
Compound 17 pSLP-76 (Ser376) InhibitionHuman PBMC32 (EC50)
Compound 22 pSLP-76 (Ser376) InhibitionHuman PBMC78 (EC50)
XHS pSLP-76 (Ser376) InhibitionHuman PBMC600

Experimental Protocols

Standardized protocols are crucial for the accurate comparison of inhibitor activity across different studies. Below are representative methodologies for key biochemical and cellular assays.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies HPK1 activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant HPK1 by 50% (IC50).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. Kinase activity is proportional to the amount of ADP generated, which is converted to a light signal by a coupled luciferase reaction.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilutions, recombinant HPK1 enzyme, and a suitable substrate (e.g., a generic peptide substrate) in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Biochemical_Workflow Start Start Prep Prepare Serial Dilution of this compound Start->Prep Mix Add Inhibitor, HPK1 Enzyme, & Substrate to Plate Prep->Mix Initiate Initiate Reaction with ATP (Incubate 60 min) Mix->Initiate Stop Add ADP-Glo™ Reagent (Incubate 40 min) Initiate->Stop Detect Add Kinase Detection Reagent (Incubate 30 min) Stop->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a biochemical HPK1 kinase assay.
Cellular pSLP-76 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, the direct substrate of HPK1, within a cellular environment.

Objective: To measure the intracellular target engagement of an HPK1 inhibitor by quantifying the inhibition of SLP-76 phosphorylation at Serine 376.

Principle: T-cells (e.g., Jurkat or primary human PBMCs) are stimulated to activate the TCR signaling pathway. The level of phosphorylated SLP-76 is then measured, typically by a sandwich ELISA, in the presence of varying concentrations of the inhibitor.

Procedure:

  • Cell Culture: Culture Jurkat T-cells or isolate PBMCs from healthy donors.

  • Compound Treatment: Plate the cells and pre-incubate with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation: Activate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.

  • Cell Lysis: Stop the stimulation and lyse the cells on ice to release cellular proteins.

  • Quantification: Measure the level of pSLP-76 (Ser376) in the cell lysates using a validated sandwich ELISA. A capture antibody for total SLP-76 and a detection antibody specific for the phosphorylated form are used.

  • Data Analysis: Normalize the pSLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.

Cellular_Workflow Start Start Plate Plate T-Cells (Jurkat or PBMCs) Start->Plate Treat Pre-incubate with This compound (1-2 hr) Plate->Treat Stimulate Stimulate with anti-CD3/CD28 (15-30 min) Treat->Stimulate Lyse Lyse Cells to Extract Proteins Stimulate->Lyse ELISA Quantify pSLP-76 (Ser376) and Total SLP-76 via ELISA Lyse->ELISA Normalize Normalize pSLP-76 Signal to Total SLP-76 ELISA->Normalize Analyze Calculate IC50 Normalize->Analyze End End Analyze->End

Caption: Workflow for a cellular pSLP-76 assay.

Conclusion

The comprehensive characterization of an HPK1 inhibitor requires a multi-assay approach to bridge the gap between enzymatic potency and cellular function. By employing biochemical assays, researchers can determine the direct inhibitory activity against the kinase. Subsequently, cellular target engagement assays, such as measuring pSLP-76 levels, confirm that the compound can reach and modulate its target in a physiological context. Finally, functional assays like IL-2 secretion measurement validate that target inhibition translates into the desired biological effect of enhanced T-cell activation. The strong correlation between potent biochemical inhibition and robust cellular activity, as demonstrated by leading compounds, provides a clear benchmark for the evaluation of new inhibitors like this compound. This integrated approach is essential for identifying promising candidates for advancement in cancer immunotherapy.

References

Overcoming Anti-PD-1 Resistance: A Comparative Guide to the Efficacy of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has transformed cancer therapy. However, a significant number of patients either do not respond to or develop resistance to anti-PD-1 treatment, creating a critical unmet need for novel therapeutic strategies. One promising avenue of investigation is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. This guide provides a comprehensive comparison of the preclinical efficacy of HPK1 inhibitors in anti-PD-1 resistant models, alongside alternative therapeutic approaches.

Disclaimer: Publicly available information on the specific compound "Hpk1-IN-41" is not available at the time of this publication. This guide will therefore focus on the broader class of well-characterized HPK1 inhibitors to illustrate the therapeutic potential of targeting this pathway.

The Role of HPK1 in T-Cell Suppression

HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76, which ultimately dampens T-cell activation, proliferation, and cytokine production.[2][3] By inhibiting HPK1, the aim is to reinvigorate the anti-tumor immune response, particularly in the context of T-cell exhaustion observed in the tumor microenvironment.[4]

HPK1_Signaling_Pathway cluster_tcr T-Cell Receptor Complex cluster_activation T-Cell Activation TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK SLP76->ERK HPK1 HPK1 SLP76->HPK1 NFAT NFAT PLCg1->NFAT Proliferation T-Cell Proliferation ERK->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ) NFAT->Cytokines HPK1->SLP76 Phosphorylation (Inhibition) Hpk1_Inhibitor This compound (and other HPK1 inhibitors) Hpk1_Inhibitor->HPK1 Inhibition

Figure 1: HPK1 Signaling Pathway in T-Cell Activation.

Preclinical Efficacy of HPK1 Inhibitors

Several small molecule HPK1 inhibitors are under investigation, demonstrating promising preclinical activity both as monotherapies and in combination with anti-PD-1 antibodies.

In Vitro Activity of HPK1 Inhibitors

The following table summarizes the in vitro potency of various HPK1 inhibitors.

CompoundTargetBiochemical IC50Cellular Activity (pSLP-76 Inhibition)Key Findings in T-Cell Assays
BGB-15025 HPK11.04 nMPotent reduction of pSLP-76Induces TCR activation and IL-2 production.
CFI-402411 HPK14.0 ± 1.3 nM-Enhances cytokine production.
"Compound K" HPK12.6 nMIC50 of ~6 µM in mouse whole bloodMarkedly enhances human T-cell immune responses.
GRC 54276 HPK1Sub-nanomolarStrong pSLP-76 inhibitionInduces IL-2 and IFN-γ; reverses immunosuppression by PGE2 and adenosine.
NDI-101150 HPK10.7 nM-Enhances T-cell activation in immunosuppressive conditions.
In Vivo Efficacy in Syngeneic Mouse Models

The combination of HPK1 inhibitors with anti-PD-1/PD-L1 antibodies has shown synergistic anti-tumor effects in various preclinical models.

CompoundTumor ModelTreatmentKey Findings
BGB-15025 CT26 (colorectal), EMT-6 (breast)Combination with anti-PD-1Demonstrated combination effect.
"Compound K" 1956 (sarcoma), MC38 (colorectal)Combination with anti-PD-1Superb antitumor efficacy and improved immune responses.
GRC 54276 CT26 (colorectal), MC38-hPD-L1Combination with anti-CTLA4 or atezolizumab (anti-PD-L1)Enhanced efficacy and robustly enhanced complete tumor rejections.
NDI-101150 EMT-6 (breast)Monotherapy and combination with anti-PD-1Induced robust tumor growth inhibition and immune memory. Showed efficacy in models less responsive to anti-PD-1.
DS21150768 12 different syngeneic modelsMonotherapy and combination with anti-PD-1Suppressed tumor growth in multiple models.

Alternative Strategies for Overcoming Anti-PD-1 Resistance

Beyond HPK1 inhibition, several other therapeutic modalities are being explored to treat anti-PD-1 resistant tumors.

Therapy ClassExample(s)Mechanism of ActionKey Preclinical Findings in Combination with Anti-PD-1
LAG-3 Inhibitors RelatlimabBlocks the interaction of LAG-3 with its ligands (e.g., MHC II), another key immune checkpoint on exhausted T-cells.Enhanced anti-tumor activity greater than individual blockade in syngeneic tumor models.
TIM-3 Inhibitors -Targets TIM-3, an inhibitory receptor expressed on highly dysfunctional T-cells.Significantly improved survival in mouse models compared to anti-PD-1 alone.
Oncolytic Viruses T-VEC, RP1Genetically modified viruses that selectively replicate in and lyse tumor cells, releasing tumor antigens and stimulating an anti-tumor immune response.Increased CD8+ T-cell infiltration and IFN-γ expression; demonstrated efficacy in anti-PD-1 failed melanoma models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vivo Syngeneic Mouse Model for Efficacy Assessment

Experimental_Workflow cluster_setup 1. Tumor Implantation cluster_treatment 2. Treatment Administration cluster_monitoring 3. Monitoring cluster_analysis 4. Endpoint Analysis Implantation Implant tumor cells (e.g., MC38) subcutaneously into syngeneic mice (e.g., C57BL/6) Randomization Randomize mice into treatment groups: - Vehicle - HPK1 inhibitor (oral) - Anti-PD-1 Ab (IP) - Combination Implantation->Randomization Treatment Administer treatments per schedule Randomization->Treatment Tumor_Measurement Measure tumor volume (e.g., every 2-3 days) Treatment->Tumor_Measurement Health_Monitoring Monitor body weight and general animal health Tumor_Measurement->Health_Monitoring Harvest Harvest tumors and spleens Health_Monitoring->Harvest Flow_Cytometry Flow cytometry for immune cell infiltration (CD8+, Tregs, etc.) Harvest->Flow_Cytometry Cytokine_Analysis Cytokine analysis (e.g., ELISA) Harvest->Cytokine_Analysis IHC Immunohistochemistry Harvest->IHC

Figure 2: General Experimental Workflow for Preclinical Evaluation.

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy and in combination with an anti-PD-1 antibody in an immunocompetent mouse model.

Materials:

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Cell Line: Murine colorectal carcinoma cells (e.g., MC38).

  • HPK1 Inhibitor: Formulated for oral gavage.

  • Anti-PD-1 Antibody: In vivo grade, formulated for intraperitoneal (IP) injection.

  • Vehicle Control: Appropriate vehicle for the HPK1 inhibitor.

  • Isotype Control Antibody: For the anti-PD-1 antibody.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage) + Isotype control (IP)

    • Group 2: HPK1 inhibitor (e.g., 50 mg/kg, orally, twice daily) + Isotype control (IP)

    • Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, every 3 days)

    • Group 4: HPK1 inhibitor + Anti-PD-1 antibody

  • Efficacy Assessment: Continue treatment and tumor measurements for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size. Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.

    • Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki67) and analyze by flow cytometry to determine the frequency and activation status of different immune cell populations.

    • Cytokine Analysis: Analyze cytokine levels (e.g., IFN-γ, IL-2) in the serum or from ex vivo stimulated splenocytes using ELISA or multiplex bead assays.

In Vitro T-Cell Activation Assay

Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Anti-CD3 and anti-CD28 antibodies

  • HPK1 inhibitor

  • Cell culture medium (e.g., RPMI-1640)

  • ELISA kits for IFN-γ and IL-2

Procedure:

  • Isolate PBMCs from healthy human donor blood.

  • Plate PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody to the wells.

  • Treat the cells with a dose range of the HPK1 inhibitor or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Collect the cell culture supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

Conclusion

The inhibition of HPK1 represents a compelling strategy to enhance anti-tumor immunity and overcome resistance to anti-PD-1 therapy. Preclinical data for a range of HPK1 inhibitors demonstrate their ability to augment T-cell function and synergize with checkpoint blockade, leading to improved tumor control in various models. While direct comparisons are challenging due to the diversity of compounds and experimental designs, the collective evidence strongly supports the continued clinical development of HPK1 inhibitors. Further investigation into biomarkers that can predict response to HPK1 inhibition will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. The comparison with other emerging strategies, such as targeting alternative checkpoints like LAG-3 and TIM-3, and the use of oncolytic viruses, highlights a dynamic and promising landscape for the treatment of patients with anti-PD-1 resistant cancers.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Hpk1-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount for ensuring both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Hpk1-IN-41, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the principles for structurally related compounds and general best practices for laboratory chemical disposal. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the foundational step in its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
CAS Number 2828455-23-6[1]
Molecular Formula C₂₈H₃₃N₅O₂[1]
Molecular Weight 471.59 g/mol [1]
Storage Store at -20°C[2]
Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar HPK1 inhibitors, this compound should be handled with caution. Potential hazards include acute oral toxicity and significant toxicity to aquatic life with long-lasting effects.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent inhalation.

Experimental Protocol: Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it and any contaminated materials as hazardous waste to prevent its release into the environment. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste that has come into contact with this compound, including contaminated gloves, weigh paper, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all unused solutions or liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated potential hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Keep containers tightly sealed when not in use.

    • It is good practice to use secondary containment to prevent the spread of material in case of a leak.

  • Decontamination:

    • Work Surfaces: After handling this compound, decontaminate the work area (e.g., fume hood, benchtop) by wiping it down with an appropriate cleaning agent as recommended by your institution's safety protocols. All cleaning materials, such as paper towels, should be disposed of as hazardous waste.

    • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent that can dissolve this compound. The rinsate must be collected as hazardous liquid waste. Following the initial rinse, wash the glassware thoroughly with soap and water.

  • Waste Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.

    • Ensure all required documentation for waste disposal is completed and maintain records as per your laboratory's standard operating procedures.

Spill and Exposure Procedures

In the event of a spill or exposure to this compound, the following immediate actions should be taken:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, contact your EHS department immediately.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Hpk1_IN_41_Disposal_Workflow cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Experimental Use of this compound ppe->use solid_waste Solid Waste Generated (Tips, Gloves, Vials) use->solid_waste liquid_waste Liquid Waste Generated (Unused Solutions) use->liquid_waste collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Hpk1-IN-41

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Hpk1-IN-41, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. This document is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecule kinase inhibitors.

Hazard Identification and Personal Protective Equipment (PPE)

Potent small molecule kinase inhibitors like this compound should be handled with caution. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to proper PPE protocols is mandatory to minimize risk.

Recommended Personal Protective Equipment (PPE)

Activity Required PPE Specifications & Best Practices
Receiving & Unpacking • Double Nitrile Gloves• Lab Coat• Safety GlassesChemotherapy-rated gloves (ASTM D6978) are recommended. A disposable, back-closing gown is preferred.[1]
Weighing & Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory ProtectionAll handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood.[1][2] A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.[1]
Solution Preparation & Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety GogglesUse impermeable, disposable gowns.[1] Goggles should provide a full seal to protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety GlassesHeavy-duty, chemical-resistant gloves are recommended.

Operational Plan for Safe Handling and Disposal

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: this compound is typically stored at -20°C. Always confirm the recommended storage conditions on the product vial or datasheet.

  • Labeling and Location: Store in a clearly labeled, designated, and secure location away from incompatible materials.

Preparation of Stock Solutions
  • Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.

  • Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.

  • Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Labeling: Clearly label all solution vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain .

  • Disposal Vendor: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste. Ensure the waste is collected by a licensed hazardous waste disposal company.

Emergency Procedures

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocol: In Vitro HPK1 Kinase Assay

This protocol provides a generalized procedure for assessing the inhibitory activity of this compound against HPK1 kinase.

Materials:

  • Active HPK1 enzyme

  • Kinase buffer

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing kinase buffer, ATP, and the MBP substrate.

    • Dilute the HPK1 enzyme to the desired concentration in the kinase buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or control (DMSO) to the appropriate wells of the 384-well plate.

    • To initiate the reaction, add the HPK1 enzyme to all wells except the "blank" control.

    • Add the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.

    • For example, with ADP-Glo™, add ADP-Glo™ Reagent, incubate for 40 minutes, then add Kinase Detection Reagent and incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "blank" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood Workspace prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Begin Handling in Fume Hood dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot storage Store at -20°C aliquot->storage collect_solid Collect Solid Waste aliquot->collect_solid Contaminated disposables collect_liquid Collect Liquid Waste storage->collect_liquid Unused solutions dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

HPK1_Signaling_Pathway Simplified HPK1 Signaling in T-Cells TCR T-Cell Receptor (TCR) Activation HPK1_active HPK1 Activation TCR->HPK1_active Downstream Downstream Signaling (e.g., SLP76 phosphorylation) HPK1_active->Downstream Inhibits T_Cell_Response T-Cell Proliferation & Cytokine Release Downstream->T_Cell_Response Hpk1_IN_41 This compound Hpk1_IN_41->HPK1_active Inhibits

Caption: HPK1 as a negative regulator of TCR signaling and the action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.